4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dimethoxy-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDVJJVNAASTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356944 | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113583-35-0 | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113583-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (CAS No. 113583-35-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a key chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. This document details its chemical and physical properties, provides an in-depth look at its synthesis methodologies with experimental protocols, and explores its primary applications. Safety and handling information are also included to ensure proper laboratory practices.
Introduction
This compound, with CAS number 113583-35-0, is a pyrimidine derivative recognized for its role as a versatile building block in organic synthesis.[1][2][3] Its unique structure, featuring a pyrimidine core with two methoxy groups and a methylsulfonyl group, makes it a valuable precursor for the synthesis of a variety of bioactive molecules.[1][2][3] This guide aims to consolidate the available technical information on this compound to support its use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | References |
| CAS Number | 113583-35-0 | [4] |
| Molecular Formula | C₇H₁₀N₂O₄S | [1][4][5][6] |
| Molecular Weight | 218.23 g/mol | [1][4][5][6] |
| Appearance | White to off-white/light yellow solid/crystalline powder | [1][5][6] |
| Melting Point | 128 - 133 °C | [1][5] |
| Purity | ≥97-98% (GC/HPLC) | [1][6] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water | [5][6] |
| Storage | Store at room temperature in a dry, well-ventilated place. Some sources recommend refrigeration. | [1][5][7] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.51 (s, 3H, SCH₃), 3.84 (s, 6H, OCH₃), 6.15 (s, 1H, CH).[8]
-
¹³C NMR (400 MHz, CDCl₃): δ (ppm) 171.30, 171.06, 85.53, 53.40, 14.14.[8]
Synthesis and Experimental Protocols
The synthesis of this compound is well-documented, with several methods reported in the literature. A common and efficient route involves the oxidation of its methylthio precursor, 4,6-dimethoxy-2-methylthiopyrimidine.[5][8]
Synthesis Workflow
The following diagram illustrates a typical two-step synthesis process starting from 2-chloro-4,6-dimethoxypyrimidine.
Caption: A two-step synthesis route to produce this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine [8]
-
A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared.
-
The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.
-
An off-white precipitate forms, which is collected by vacuum filtration.
-
The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.
-
Yield: 17.8 g (95.6%).[8]
Protocol 2: Oxidation to this compound [8]
-
A mixture of 2-methylthio-4,6-dimethoxypyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.
-
To the vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45°C.
-
Stirring is continued at 55°C for an additional 4 hours.
-
The reaction mixture is then processed to isolate the final product.
-
Yield: Approximately 95%.[8]
Another reported method involves the synthesis from 2-thiobarbituric acid via methylation with dimethyl sulfate, followed by oxidation.[9]
Applications
This compound is a crucial intermediate in the synthesis of various commercial and investigational compounds.
Agrochemicals
The primary application of this compound is in the agrochemical industry as a key intermediate for herbicides.[8][10][11] It is a building block for pyrimidinyloxybenzoic acid herbicides, which act by inhibiting acetolactate synthase (ALS), an essential enzyme in plants for the synthesis of branched-chain amino acids.[8]
Examples of Herbicides:
-
Bispyribac Sodium: An effective herbicide used for the control of a broad spectrum of weeds in rice crops.[8]
-
Pyribenzoxim: Another herbicide in the same class.[8]
Logical Relationship in Herbicide Synthesis
Caption: The role of the title compound as a precursor to ALS-inhibiting herbicides.
Pharmaceuticals
In the pharmaceutical sector, this pyrimidine derivative serves as an intermediate in the synthesis of novel therapeutic agents.[1][2] Its structural motifs are found in molecules being investigated for various biological activities.
-
Endothelin-A Receptor Antagonists: It has been used in the preparation of nonpeptidic endothelin-A receptor antagonists.[5][12]
-
General Drug Discovery: The compound is utilized in medicinal chemistry to explore efficacy in targeting specific biological pathways.[1]
Safety and Handling
Proper safety precautions are necessary when handling this compound. The following table summarizes the key hazard information and recommended personal protective equipment (PPE).
| Hazard Information | Precautionary Measures and PPE |
| Causes skin irritation (H315).[4][13] | Handle with chemical-impermeable gloves. Wash hands and any exposed skin thoroughly after handling.[7][13] |
| Causes serious eye irritation (H319).[4][13] | Wear tightly fitting safety goggles with side-shields.[13] |
| May cause respiratory irritation (H335).[4][13] | Avoid breathing dust. Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[7][13] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][14][15] Skin: Wash with plenty of soap and water.[7][14][15] Inhalation: Move victim to fresh air.[7][13][14][15] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[7][13]
Conclusion
This compound is a high-value chemical intermediate with well-established applications in the synthesis of herbicides and potential use in the development of pharmaceuticals. Its efficient and high-yielding synthesis routes make it a commercially important compound. This guide provides essential technical information to aid researchers and developers in utilizing this versatile molecule in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 113583-35-0: this compound [cymitquimica.com]
- 4. This compound | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 6. agrochemx.com [agrochemx.com]
- 7. fishersci.com [fishersci.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Skyrun Industrial [chinaskyrun.com]
- 11. nbinno.com [nbinno.com]
- 12. scbt.com [scbt.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility and Stability of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A thorough understanding of its solubility and stability is crucial for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and quality control. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including detailed experimental protocols for its determination and characterization. While specific quantitative data is limited in publicly available literature, this guide offers valuable qualitative information and methodologies for researchers to generate empirical data.
Solubility Profile
The solubility of this compound is a critical parameter for its application in various chemical processes. The presence of two methoxy groups and a methylsulfonyl group influences its polarity and, consequently, its solubility in different solvents.[2]
Qualitative Solubility Data
Based on available information, the qualitative solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [3][4] |
| Methanol | Soluble / Slightly Soluble | [3][4] |
| Water | Slightly Soluble | [3] |
Note: The qualitative descriptors "Soluble" and "Slightly Soluble" are based on information from chemical suppliers and lack specific quantitative values.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is recommended. The following method can be employed to determine the equilibrium solubility of this compound in a solvent of interest at a specific temperature.
Materials:
-
This compound (of known purity)
-
Solvent of interest (e.g., DMSO, methanol, water, etc.)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Experimental Workflow for Solubility Determination
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and use in chemical synthesis and formulations. For optimal stability, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[3] Under these conditions, the compound is reported to have a shelf life of up to 24 months.[3]
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively documented, potential degradation pathways can be inferred based on its chemical structure and the behavior of similar pyrimidine derivatives. The primary routes of degradation are likely to be hydrolysis and oxidation.
-
Hydrolysis: The ether linkages of the methoxy groups and the sulfonyl group may be susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of hydroxylated pyrimidine derivatives.
-
Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols are illustrative and can be adapted to investigate the stability of this compound under various stress conditions.
2.2.1. Hydrolytic Stability
Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
Heating block or water bath
-
HPLC system
Procedure:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. After incubation, cool and neutralize with 0.1 M HCl, then dilute for HPLC analysis.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate under the same conditions and dilute for HPLC analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify any degradation products.
2.2.2. Oxidative Stability
Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.
Materials:
-
Stock solution of this compound
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 3-30%)
-
HPLC system
Procedure:
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of the hydrogen peroxide solution. Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Dilution and Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for professionals in research and drug development. While quantitative data remains sparse in the public domain, the qualitative information and detailed experimental protocols presented herein offer a robust framework for generating the necessary empirical data for specific applications. The provided methodologies for solubility determination and forced degradation studies will enable researchers to characterize this important chemical intermediate with high precision, ensuring its effective and reliable use in their work.
References
An In-depth Technical Guide on the Potential Biological Activity of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₄S.[1] It is characterized by a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a methylsulfonyl group at the 2 position.[2] While primarily recognized as a crucial intermediate in the synthesis of agrochemicals, particularly herbicides, emerging evidence and structural similarities to known bioactive molecules suggest a broader range of potential biological activities.[3][4] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, detailing its role in herbicide action, potential as a pharmacological agent, and its application in biochemical research.
Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)
The most well-documented biological relevance of this compound lies in its role as a key intermediate for herbicides that inhibit acetolactate synthase (ALS).[3] ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[5][6] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to plant death.[6][7] This pathway is absent in animals, making ALS an attractive target for selective herbicides.[6]
Mechanism of Action
Herbicides derived from this compound belong to classes such as pyrimidinyloxybenzoic acids.[3] These herbicides are known to bind to the ALS enzyme at a site distinct from the substrate-binding site, leading to non-competitive or mixed-type inhibition.[8] This binding prevents the enzyme from catalyzing the condensation of two pyruvate molecules or one pyruvate and one 2-ketobutyrate molecule, the initial step in the synthesis of branched-chain amino acids.[5][7]
Quantitative Data: ALS Inhibition
| Compound Class | Target Enzyme | Test System | IC₅₀ Value |
| 4,6-dimethoxypyrimidine derivatives | Acetolactate Synthase (ALS) | Barley | 0.2 - 200 µM |
Data extrapolated from studies on derivatives.
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against ALS.[9]
1. Enzyme Extraction:
-
Homogenize fresh, young plant tissue (e.g., barley shoots) in an ice-cold extraction buffer (e.g., phosphate buffer with pyruvate, MgCl₂, thiamine pyrophosphate, and FAD).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.
-
The supernatant containing the crude ALS enzyme is collected and kept on ice.
2. Assay Procedure:
-
In a microplate, add the assay buffer, the enzyme extract, and various concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
Initiate the enzymatic reaction by adding the substrate (pyruvate).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also facilitates the conversion of acetolactate to acetoin.
-
Add creatine and α-naphthol solutions and incubate to allow for color development.
3. Data Analysis:
-
Measure the absorbance at 525 nm using a microplate reader.
-
Calculate the percentage of ALS inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway.
Potential Pharmacological Activity: Endothelin-A (ETA) Receptor Antagonism
This compound has been utilized as a key starting material for the synthesis of nonpeptidic endothelin-A (ETA) receptor antagonists.[4] Endothelin receptors are G-protein coupled receptors (GPCRs) involved in vasoconstriction and cell proliferation.[10] ETA receptor antagonists are investigated for the treatment of various cardiovascular diseases, including pulmonary hypertension.[11]
Mechanism of Action
The endothelin-A receptor is a GPCR that, upon binding of its ligand endothelin-1, activates downstream signaling cascades, primarily through Gq proteins.[12] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), collectively leading to cellular responses like smooth muscle contraction. Antagonists would block the binding of endothelin-1 to the ETA receptor, thereby inhibiting these downstream effects.
Experimental Protocol: Endothelin-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to screen for ETA receptor antagonism.[13]
1. Membrane Preparation:
-
Culture cells expressing the human ETA receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competitive Binding Assay:
-
In a microplate, add the membrane preparation, a radiolabeled ETA receptor ligand (e.g., [¹²⁵I]-Endothelin-1), and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand with an excess of a known unlabeled antagonist).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.
Signaling Pathway: Endothelin-A Receptor (GPCR) Signaling
Caption: G-Protein Coupled Receptor (GPCR) signaling pathway for the Endothelin-A receptor.
Potential Anti-inflammatory Activity
Derivatives of 4,6-dimethoxypyrimidine have been synthesized and shown to possess anti-inflammatory properties.[14] This suggests that this compound itself could serve as a scaffold for the development of novel anti-inflammatory agents.[15] The mechanism of action for many pyrimidine-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[16]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is for a common in vitro assay to screen for COX-1 and COX-2 inhibition.[17]
1. Reagents and Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
A colorimetric or fluorometric probe for prostaglandin detection.
-
Various concentrations of this compound.
2. Assay Procedure:
-
Pre-incubate the COX enzyme (either COX-1 or COX-2) with the test compound in an assay buffer in a microplate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of prostaglandin produced using the detection probe and a plate reader.
3. Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Experimental Workflow: Anti-inflammatory Drug Screening
Caption: A typical workflow for screening potential anti-inflammatory compounds.
Application in Proteomics Research
Beyond direct biological activity, a derivative, [d₀]/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), has been developed as a stable-isotope labeling reagent for comparative protein quantification in proteomics. This application leverages the chemical properties of the pyrimidine core for analytical purposes in biological research.
Conclusion
This compound is a versatile molecule with established importance as a synthetic intermediate and significant potential for broader biological applications. Its core structure is integral to the activity of potent ALS-inhibiting herbicides. Furthermore, its use in the synthesis of ETA receptor antagonists and the observed anti-inflammatory activity of its derivatives suggest promising avenues for pharmacological research. Further investigation is warranted to directly characterize the biological activities of this compound itself and to explore its full potential in drug discovery and development. This guide provides a foundational framework for researchers interested in exploring the multifaceted biological profile of this compound.
References
- 1. This compound | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 113583-35-0: this compound [cymitquimica.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scbt.com [scbt.com]
- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 6. gosset.ai [gosset.ai]
- 7. news-medical.net [news-medical.net]
- 8. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, and biological evaluation of new pyrimidine derivatives as potential anti-inflammatory agents - Europub [europub.co.uk]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of a range of agrochemicals, particularly acetolactate synthase (ALS) inhibiting herbicides. This technical guide provides an in-depth overview of its discovery, historical development, synthesis methodologies, physicochemical properties, and applications. Detailed experimental protocols for its synthesis are provided, and quantitative data are summarized for clarity. Furthermore, logical workflows and the mechanism of action of its derivatives are illustrated through diagrams to facilitate a comprehensive understanding for researchers and professionals in chemical and drug development.
Introduction and Historical Context
This compound, also known as DMMSP, has emerged as a critical building block in organic synthesis since the latter half of the 20th century. Its history is intrinsically linked to the development of modern herbicides. Initial synthetic routes, while effective, often involved hazardous reagents such as dimethyl sulfate and phosphorus oxychloride, posing significant environmental and safety concerns.[1][2] Over the years, research has focused on developing more efficient, safer, and environmentally friendly synthesis processes. This has led to "one-pot" reaction methodologies and the use of greener reagents, significantly improving yield and purity while minimizing by-product formation.[3][4] The compound's primary significance lies in its function as a key intermediate for producing pyrimidinyloxybenzoic acid and sulfonylurea herbicides.[1][5]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₄S | [6][7][8] |
| Molecular Weight | 218.23 g/mol | [6][7][8] |
| CAS Number | 113583-35-0 | [6][7][8] |
| Appearance | White to off-white solid/powder | [6][] |
| Melting Point | 129-133 °C | [6] |
| Boiling Point | 412.6±48.0 °C (Predicted) | [6] |
| Density | 1.317±0.06 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6][] |
| pKa | -3.39±0.30 (Predicted) | [6] |
| InChIKey | ITDVJJVNAASTRS-UHFFFAOYSA-N | [6][7] |
| SMILES | C1(S(C)(=O)=O)=NC(OC)=CC(OC)=N1 | [6] |
| Crystal System | Triclinic | [5] |
Synthesis Methodologies and Experimental Protocols
Several synthetic routes for this compound have been developed, ranging from traditional multi-step processes to more streamlined and environmentally conscious methods.
Conventional Synthesis Pathway
The traditional synthesis is a multi-step process that begins with 2-thiobarbituric acid.[2]
-
Methylation: 2-thiobarbituric acid is methylated using dimethyl sulfate.[2]
-
Chlorination: The resulting intermediate reacts with phosphorus oxychloride to yield 4,6-dichloro-2-methylthiopyrimidine.[2]
-
Methoxylation: This chlorinated compound then reacts with sodium methoxide to form 4,6-dimethoxy-2-methylthiopyrimidine.[2]
-
Oxidation: The final step involves the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine with an oxidizing agent like hydrogen peroxide to produce this compound.[2]
This pathway is often criticized for its use of highly toxic and corrosive reagents.[2]
Facile and Greener Synthesis Protocols
More recent methods aim to improve safety and efficiency.
This method involves a two-step process starting from 2-chloro-4,6-dimethoxypyrimidine.[1]
Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine [1]
-
A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared.
-
The mixture is heated to 45 °C and maintained at 45-50 °C for 2 hours.
-
An off-white precipitate forms, which is collected by vacuum filtration and washed with cool water.
-
The solid is recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.
-
Yield: 95.6%[1]
Step 2: Oxidation to this compound [1]
-
A mixture of 4,6-dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.
-
To this vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45 °C.
-
Stirring is continued at 55 °C for an additional 4 hours.
-
The final product is obtained with a high yield.
-
Yield: 95%[1]
A "one-pot" process has been developed for industrial applications, offering high yield and purity.[3][4]
-
4,6-dichloro-2-(methylthio)-1,3-pyrimidine is reacted with an alkali metal methoxide in an inert organic solvent.
-
The resulting 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine is transferred to an aqueous-acidic medium without isolation.
-
Subsequent oxidation is carried out, potentially with a catalyst such as sodium tungstate (0.1-0.2 mol %).[3]
-
An oxidizing agent, for example, 20-35% hydrogen peroxide solution (2 to 4 mol), is added dropwise at 70° to 90° C.[3]
-
A purification step follows in the same reaction vessel, where the pH of the aqueous-acidic reaction mixture is adjusted to 5-8 with an aqueous base.
-
The overall yield of the isolated product is greater than 75%, with a purity of over 98%.[3][4]
Applications
The primary application of this compound is as a key intermediate in the agrochemical industry.[10][11]
-
Herbicides: It is a crucial precursor for the synthesis of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim.[1] These herbicides are known for their effectiveness against a wide range of weeds in rice crops by inhibiting acetolactate synthase (ALS).[1] It is also used in the preparation of herbicidal 7-[(4,6-dimethoxypyrimidin-2-yl)thio]-3-methylnaphthalide.[3]
-
Fungicides and Plant Growth Regulators: The compound is also utilized in the synthesis of fungicides and plant growth regulators.[2]
-
Pharmaceutical and Biochemical Research: In the pharmaceutical sector, it serves as a building block for creating bioactive molecules and has been used in the preparation of nonpeptidic endothelin-A receptor antagonists.[][10][12] In biochemical research, it has been developed as a stable-isotope labeling reagent for the comparative quantification of proteins.[]
Mechanism of Action of Derived Herbicides
The herbicides synthesized from this compound, such as those in the sulfonylurea and pyrimidinylbenzoate classes, function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. By blocking this pathway, the herbicides prevent the synthesis of essential proteins, leading to the cessation of plant cell growth and eventual death of the weed.
Visualizations
The following diagrams illustrate the synthetic workflow and the mechanism of action of the herbicides derived from this compound.
Caption: Conventional Synthesis Workflow for this compound.
Caption: Mechanism of Action of Herbicides Derived from this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 4. allindianpatents.com [allindianpatents.com]
- 5. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 7. This compound | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. scbt.com [scbt.com]
Methodological & Application
Application Note and Protocol: A Facile Two-Step Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate in the development of pyrimidinyloxybenzoic acid herbicides.[1] The described method is a facile and efficient two-step process commencing with the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide to yield 4,6-dimethoxy-2-(methylthio)pyrimidine. This intermediate is subsequently oxidized using hydrogen peroxide in the presence of a sodium tungstate catalyst to produce the final product, this compound, in high yield. This protocol offers a clear and reproducible procedure for obtaining this valuable compound for research and development purposes.
Introduction
This compound is a crucial building block in the synthesis of various agrochemicals, particularly herbicides that act as acetolactate synthase (ALS) inhibitors.[1] These herbicides, including bispyribac-sodium and pyribenzoxim, are effective against a wide spectrum of weeds in rice crops.[1] The synthesis of this intermediate from readily available starting materials is therefore of significant interest to the agrochemical and pharmaceutical industries. The following protocol details a reliable and high-yielding synthesis route from 2-chloro-4,6-dimethoxypyrimidine.
Synthesis Pathway
The synthesis proceeds in two main steps as illustrated below:
-
Nucleophilic Substitution: 2-Chloro-4,6-dimethoxypyrimidine is reacted with sodium methyl mercaptide. The thiol anion acts as a nucleophile, displacing the chloride on the pyrimidine ring to form 4,6-dimethoxy-2-(methylthio)pyrimidine.
-
Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, this compound, using an oxidizing agent.
Experimental Protocols
Step 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
25% Sodium methyl mercaptide in methanol
-
Tetrabutylammonium bromide
-
Methanol
-
Isopropanol
-
Water
-
Reaction flask
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
To a reaction flask, add 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol).[1]
-
Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with continuous stirring.[1]
-
An off-white precipitate will form.[1]
-
Collect the precipitate by vacuum filtration and wash it with cold water.[1]
-
Recrystallize the solid from an isopropanol:water (2:1) mixture to yield pure 4,6-dimethoxy-2-(methylthio)pyrimidine as colorless crystals.[1]
Step 2: Synthesis of this compound
Materials:
-
4,6-Dimethoxy-2-(methylthio)pyrimidine
-
Sodium tungstate dihydrate
-
Tetrabutylammonium bromide
-
Acetic acid
-
35% Hydrogen peroxide (aqueous solution)
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
In a reaction flask, prepare a mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL).[1]
-
Stir the mixture vigorously at room temperature.
-
Slowly add 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) to the solution while maintaining the temperature at 45 °C.[1]
-
After the addition is complete, continue stirring at 55 °C for an additional 4 hours.[1]
-
Upon completion, the reaction mixture can be worked up to isolate the final product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 4,6-Dimethoxy-2-(methylthio)pyrimidine | C₇H₁₀N₂O₂S | 186.23 | 95.6[1][2] | 52.5-53.8[1] | ¹H NMR (400 MHz, CDCl₃): δ 3.51 (s, 3H, SCH₃), 3.84 (s, 6H, OCH₃), 6.15 (s, 1H, CH).[1] ¹³C NMR (400 Hz, CDCl₃): δ 171.30, 171.06, 85.53, 53.40, 14.14.[1] |
| This compound | C₇H₁₀N₂O₄S | 218.23[3][4][5] | 95[1][2] | 129-133 | ¹H NMR (500 MHz, CDCl₃): δ 6.18 (s, 1H, CH), 4.03 (s, 6H, OCH₃), 3.32 (s, 3H, SO₂CH₃).[2] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Hydrogen peroxide is a strong oxidizing agent; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Oxidation of 2-Methylthio-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of the methylthio group in 2-methylthio-4,6-dimethoxypyrimidine is a critical transformation for the synthesis of key intermediates in the agrochemical and pharmaceutical industries. The resulting products, 2-methylsulfinyl-4,6-dimethoxypyrimidine (the sulfoxide) and 2-methylsulfonyl-4,6-dimethoxypyrimidine (the sulfone), are important building blocks. For instance, 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the preparation of certain pyrimidinyloxybenzoic acid herbicides.[1] This document provides detailed protocols for the oxidation of 2-methylthio-4,6-dimethoxypyrimidine, summarizes key quantitative data, and presents a visual workflow of the experimental procedure.
The selective oxidation of thioethers to sulfoxides and subsequently to sulfones can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions determines the final product. Common oxidants for this transformation include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[2][3][4]
Data Presentation
Table 1: Summary of Quantitative Data for the Oxidation of 2-Methylthio-4,6-dimethoxypyrimidine
| Starting Material | Oxidizing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-methylthio-4,6-dimethoxypyrimidine | 30% Hydrogen Peroxide | Sodium Tungstate Dihydrate | Acetic Acid | 40 | 3-5 | 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | Not specified | Not specified | [5] |
| 2-methylthio-4,6-dimethoxypyrimidine | Hydrogen Peroxide | Sodium Tungstate Dihydrate | Not specified | Not specified | Not specified | 4,6-dimethoxy-2-methylsulfonylpyrimidine | 95 | Not specified | [1][6] |
| 4,6-dichloro-2-(methylthio)-1,3-pyrimidine (in-situ conversion) | 20-35% Hydrogen Peroxide | Sodium Tungstate | Aqueous-protic solvent (e.g., aqueous carboxylic acid) | 70-90 | Not specified | 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine | Not specified | Not specified | [7] |
| 2-methylthio-4,6-dimethoxypyrimidine | 35% Hydrogen Peroxide | Sodium Tungstate | Acetic Acid | 78-80 | 2 | 4,6-dimethoxy-2-methylsulfonylpyrimidine | 75 (from 4,6-dichloro-2-methylthiopyrimidine) | Not specified | [8] |
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide and Sodium Tungstate
This protocol describes the synthesis of this compound from 2-methylthio-4,6-dimethoxypyrimidine using hydrogen peroxide as the oxidant and sodium tungstate as a catalyst.[5]
Materials:
-
2-methylthio-4,6-dimethoxypyrimidine
-
Acetic acid
-
Sodium tungstate (3% aqueous solution)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Dropping funnel
-
Standard laboratory glassware for workup
Procedure:
-
To 200 mL of acetic acid in a round-bottom flask, add a catalytic amount of 3% sodium tungstate solution.
-
Add 1.0 mol of 2-methylthio-4,6-dimethoxypyrimidine to the solution and stir until it is completely dissolved, forming a clear solution.
-
Heat the reaction mixture to 40°C.
-
Slowly add 2.1 mol of 30% H₂O₂ solution to the heated reaction mixture over a period of 4-8 hours using a dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at 40°C for an additional 3-5 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LCMS).
-
Upon completion, the product can be isolated by standard workup procedures, which may include quenching of excess peroxide, neutralization, extraction, and crystallization.
Protocol 2: Alternative Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol provides a general procedure for the oxidation of thioethers to sulfones using m-CPBA, which can be adapted for 2-methylthio-4,6-dimethoxypyrimidine.[4]
Materials:
-
2-methylthio-4,6-dimethoxypyrimidine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 2-methylthio-4,6-dimethoxypyrimidine (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
To synthesize the sulfone, add at least 2.2 equivalents of m-CPBA to the stirred solution. The addition can be done portion-wise at 0°C, and then the reaction can be allowed to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by a suitable method such as flash chromatography on silica gel or recrystallization.
Visualizations
Experimental Workflow for Oxidation using H₂O₂/Na₂WO₄
Caption: Workflow for the oxidation of 2-methylthio-4,6-dimethoxypyrimidine.
Logical Relationship of Thioether Oxidation
Caption: Oxidation pathway from thioether to sulfone.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 8. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack. This activation is significantly enhanced by the presence of the strongly electron-withdrawing methylsulfonyl group at the C2 position, making it an excellent leaving group. The methoxy groups at the C4 and C6 positions also influence the reactivity of the ring. This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions with various nucleophiles, which is crucial for the synthesis of a wide range of biologically active compounds, including herbicides and potential therapeutic agents.[1][2]
Reactivity and Mechanism
The nucleophilic substitution reaction on this compound proceeds via a bimolecular SNAr mechanism. The key step involves the attack of a nucleophile at the electron-deficient C2 position, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the methylsulfinate anion, a good leaving group, restores the aromaticity of the pyrimidine ring, yielding the substituted product.
Figure 1. General mechanism of nucleophilic aromatic substitution.
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of various substituted pyrimidines. Its primary applications lie in the fields of agrochemicals and pharmaceuticals.
-
Agrochemicals: It is a crucial building block for several pyrimidinyloxybenzoic acid herbicides.[1][2]
-
Pharmaceuticals: The 4,6-dimethoxypyrimidine scaffold is present in numerous bioactive molecules, and this reagent provides a convenient route for introducing various functionalities at the 2-position.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its subsequent nucleophilic substitution reactions.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4,6-dimethoxypyrimidine | 1. Sodium methyl mercaptide, TBAB2. H₂O₂, Sodium tungstate dihydrate | 1. Methanol2. Acetic acid | 1. 45-502. 45-55 | 1. 22. 4 | 95.6 (step 1)99.0 (step 2) | [1] |
| 4,6-Dichloro-2-(methylthio)-pyrimidine | 1. Sodium methoxide2. H₂O₂, Sodium tungstate | 1. Toluene2. Water/Acetic acid | 1. 54-562. 78-80 | 1. 5-62. 2 | 75 (overall) | CN101747283B |
| 4,6-Dimethoxy-2-methylmercaptopyrimidine | Periodic acid, Chromium trioxide | Acetonitrile/Ethyl acetate | Room Temp. | 0.5 | 87 | [3] |
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | 2-Amino-4,6-dimethoxypyrimidine | Ammoniacal liquor | - | Room Temp. | 72 | 85.4 | CN102491948A |
| Cysteine (in biological context) | 2-(Cysteinyl)-4,6-dimethoxypyrimidine | Aqueous buffer | - | Not specified | Not specified | Not specified | Mentioned as a "capping agent" |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-4,6-dimethoxypyrimidine[1]
This two-step protocol provides a high-yielding and environmentally friendly synthesis route.
Figure 2. Workflow for the synthesis of the title compound.
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Sodium methyl mercaptide (25% solution)
-
Tetrabutylammonium bromide (TBAB)
-
Methanol
-
Isopropanol
-
Sodium tungstate dihydrate
-
Acetic acid
-
Hydrogen peroxide (35% aqueous solution)
-
Sodium sulfite
-
Ethanol
Procedure:
Step 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
-
In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol).
-
Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.
-
An off-white precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a 2:1 mixture of isopropanol and water to yield colorless crystals of 4,6-dimethoxy-2-(methylthio)pyrimidine (Yield: 95.6%).[1]
Step 2: Oxidation to this compound
-
In a separate reaction vessel, stir a mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) at room temperature.
-
To the vigorously stirred solution, slowly add 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) at 45 °C.
-
Continue stirring at 55 °C for an additional 4 hours.
-
Quench the excess hydrogen peroxide by adding an aqueous solution of sodium sulfite.
-
Filter the resulting solid and recrystallize it from ethanol to obtain colorless crystals of this compound (Yield: 99.0%).[1]
Protocol 2: General Procedure for Nucleophilic Substitution with N-Nucleophiles (e.g., Amines)
This protocol provides a general guideline for the reaction with amine nucleophiles. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
Figure 3. General workflow for reaction with N-nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine, ammonia)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) - optional, depending on the nucleophile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine nucleophile (1.0-1.5 equiv) in the chosen anhydrous solvent.
-
If required, add a suitable base (1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-substituted aminopyrimidine.
Protocol 3: General Procedure for Nucleophilic Substitution with S-Nucleophiles (e.g., Thiols)
This protocol outlines a general method for the reaction with thiol nucleophiles. The reaction conditions can be adapted for various thiols.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, cysteine derivatives)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile)
-
Base (e.g., NaH, K₂CO₃, Et₃N)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol nucleophile (1.0-1.2 equiv) in the chosen anhydrous solvent.
-
Add a suitable base (1.1-1.5 equiv) and stir the mixture at room temperature for a short period to generate the thiolate.
-
Add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to yield the desired 2-thioether pyrimidine derivative.
Safety Information
-
This compound and its precursors should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound is a highly effective electrophile for the synthesis of 2-substituted 4,6-dimethoxypyrimidines via nucleophilic aromatic substitution. The protocols provided herein offer robust starting points for the synthesis of this valuable intermediate and its application in the preparation of a diverse range of compounds for research and development in the pharmaceutical and agrochemical industries. The reactivity of the methylsulfonyl group as an excellent leaving group allows for mild reaction conditions in many cases, making it a preferred reagent for complex molecule synthesis.
References
The Pivotal Role of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Crafting Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique chemical architecture, featuring a pyrimidine core substituted with two methoxy groups and a reactive methylsulfonyl group, makes it an attractive starting material for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a focus on kinase inhibitors.
Application Notes
The methylsulfonyl group at the 2-position of the pyrimidine ring is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, particularly amines, which are prevalent in many biologically active compounds. The methoxy groups at the 4- and 6-positions influence the electronic properties of the pyrimidine ring, enhancing its reactivity towards nucleophiles.
Key applications of this compound in pharmaceutical synthesis include its use as a precursor for:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy and treatment for inflammatory diseases. By reacting this compound with appropriate amine-containing fragments, researchers can synthesize libraries of compounds to screen for kinase inhibitory activity.
-
Antiviral and Antifungal Agents: Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities. The functionalization of the this compound core can lead to the development of novel antiviral and antifungal drug candidates.
-
Central Nervous System (CNS) Active Agents: The pyrimidine nucleus is also present in various drugs targeting the CNS. The versatility of this compound allows for the synthesis of diverse structures for screening against neurological targets.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of this compound and its utility in subsequent reactions.
| Parameter | Value | Reference |
| Synthesis of this compound | ||
| Starting Material | 2-Methylthio-4,6-dimethoxypyrimidine | [1] |
| Oxidizing Agent | Hydrogen Peroxide | [1] |
| Catalyst | Sodium Tungstate Dihydrate | [1] |
| Solvent | Acetic Acid | [1] |
| Reaction Temperature | 55 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 95% | [1] |
| Physical Properties | ||
| Molecular Formula | C₇H₁₀N₂O₄S | [2] |
| Molecular Weight | 218.23 g/mol | [2] |
| Melting Point | 129-133 °C | [2] |
| Application in Kinase Inhibitor Synthesis (Representative) | ||
| Substrate | 4,6-Dichloropyrimidine (structurally related) | [3] |
| Nucleophile | tert-Butyl piperazine-1-carboxylate | [3] |
| Base | Triethylamine (TEA) | [3] |
| Solvent | Isopropanol | [3] |
| Yield of Intermediate | Not specified | [3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a representative pharmaceutical intermediate, a precursor to a MARK4 kinase inhibitor.
Protocol 1: Synthesis of this compound[1]
This protocol describes the oxidation of 2-Methylthio-4,6-dimethoxypyrimidine to yield the target compound.
Materials:
-
2-Methylthio-4,6-dimethoxypyrimidine (18.6 g, 100 mmol)
-
Sodium tungstate dihydrate (1.5 g, 4.5 mmol)
-
Tetrabutylammonium bromide (1.6 g, 5 mmol)
-
Acetic acid (25 mL)
-
35% Hydrogen peroxide (19.5 g, 200 mmol)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, a mixture of 2-methylthio-4,6-dimethoxypyrimidine, sodium tungstate dihydrate, tetrabutylammonium bromide, and acetic acid is stirred at room temperature.
-
To the vigorously stirred solution, 35% aqueous hydrogen peroxide is added slowly at 45 °C.
-
The reaction mixture is then heated to 55 °C and stirring is continued for an additional 4 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The product is isolated by filtration, washed with water, and dried to afford this compound.
Protocol 2: Synthesis of a 4,6-Disubstituted Pyrimidine-Based MARK4 Kinase Inhibitor Precursor (Representative Protocol)
This multi-step protocol outlines the synthesis of a 4,6-disubstituted pyrimidine derivative, which is a key intermediate for MARK4 inhibitors.[3] This protocol starts from the structurally related and commercially available 4,6-dichloropyrimidine to illustrate the synthetic utility of the pyrimidine scaffold. The reactivity of this compound in the first step would be analogous, with the methylsulfonyl group acting as the leaving group instead of a chlorine atom.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in isopropanol, add tert-butyl piperazine-1-carboxylate (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-substituted intermediate.
Step 2: Suzuki Coupling
-
To a solution of the mono-substituted pyrimidine intermediate from Step 1 (1.0 eq) in a mixture of toluene, ethanol, and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the reaction mixture at reflux for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4,6-disubstituted pyrimidine.
Step 3: Deprotection
-
Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected piperazine derivative.
Step 4: Sulfonylation
-
Dissolve the deprotected amine from Step 3 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine or pyridine) followed by the desired arylsulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways where pyrimidine-based inhibitors, synthesized from intermediates like this compound, can play a therapeutic role.
References
Experimental protocol for reactions involving 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and key applications of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a versatile intermediate compound. Detailed experimental protocols are provided to facilitate its use in research and development.
Introduction
This compound is a pyrimidine derivative with significant applications in both the agrochemical and pharmaceutical industries.[1][2][3] Its chemical structure, featuring two methoxy groups and a methylsulfonyl group, imparts unique reactivity and solubility, making it a valuable building block for the synthesis of more complex molecules.[1][2] This compound is a key intermediate in the production of herbicides and has been utilized in the development of novel therapeutic agents.[1][4][5]
Applications
The primary applications of this compound include:
-
Agrochemicals: It is a crucial intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim, which are effective against a wide range of weeds in rice crops.[4] Compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety are known to exhibit excellent herbicidal activity.[6]
-
Pharmaceutical Development: This compound serves as a building block in the synthesis of various pharmaceutical compounds, including nonpeptidic endothelin-A receptor antagonists.[1][7]
-
Biochemical Research: Its properties are leveraged to study enzyme interactions and metabolic pathways.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C7H10N2O4S | [7] |
| Molecular Weight | 218.23 g/mol | [7] |
| Appearance | White to off-white powder/solid | [7] |
| Melting Point | 126.3-133 °C | [1][4][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
Synthesis Protocols
Several synthetic routes for this compound have been reported. The most common method involves the oxidation of its precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine.
Protocol 1: Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine with Hydrogen Peroxide
This protocol describes a facile and efficient synthesis of this compound via oxidation.[4]
Materials:
-
4,6-dimethoxy-2-(methylthio)pyrimidine
-
Sodium tungstate dihydrate
-
Tetrabutylammonium bromide
-
Acetic acid
-
35% Hydrogen peroxide aqueous solution
-
Isopropanol
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Vacuum filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, prepare a mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL).[4]
-
Stir the mixture vigorously at room temperature.
-
Slowly add 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) to the solution at 45 °C using a dropping funnel.[4]
-
Continue stirring at 55 °C for an additional 4 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. An off-white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it with cool water.
-
Recrystallize the solid from an isopropanol:water (2:1) mixture to yield pure this compound.[4]
Results:
| Product | Yield | Melting Point |
| This compound | 95% | 126.3-127.7 °C |
Nuclear Magnetic Resonance (NMR) Data:
-
¹H NMR (400 MHz, CDCl₃), δ (ppm): 3.34 (s, 3H, SO₂CH₃), 4.06 (s, 6H, OCH₃), 6.20 (s, 1H, CH)[4]
-
¹³C NMR (400 MHz, CDCl₃), δ (ppm): 171.90, 164.42, 93.11, 55.11, 39.81[4]
Protocol 2: Oxidation using Periodic Acid and Chromium Trioxide
This protocol offers an alternative oxidation method.[6]
Materials:
-
4,6-dimethoxy-2-methylmercaptopyrimidine
-
Periodic acid
-
Chromium trioxide
-
Acetonitrile
-
Ethyl acetate
-
Saturated sodium sulphite solution
-
Dichloromethane
Equipment:
-
Beakers
-
Magnetic stirrer
-
Chromatography column
-
Silica gel
Procedure:
-
Dissolve periodic acid (2.63 mmol, 600 mg) in acetonitrile (6 ml) by stirring at room temperature for 1 hour.[6]
-
Add chromium trioxide (0.125 mmol, 12.5 mg) to the solution and stir for 5 minutes to obtain a clear orange solution.[6]
-
In a separate flask, dissolve 4,6-dimethoxy-2-methylmercaptopyrimidine (0.23 mmol) in ethyl acetate.[6]
-
Add 1.7 ml of the H₅IO₆/CrO₃ solution to the solution of the starting material and stir at room temperature for 30 minutes.[6]
-
Quench the reaction mixture with a saturated sodium sulphite solution.[6]
-
Load the mixture onto a silica column and elute with acetone to obtain the product.[6]
-
Recrystallize the single crystals from a dichloromethane solution.[6]
Results:
| Product | Yield | Melting Point |
| This compound | 87% | 402–405 K (129-132 °C) |
Reaction Workflow Diagrams
The following diagrams illustrate the synthetic pathways for this compound.
Caption: Synthesis via Nucleophilic Substitution and Oxidation.
Caption: Multi-step synthesis from 2-Thiobarbituric acid.
Safety Information
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wear appropriate protective gloves and clothing.[8]
-
Storage: Keep in a dry, refrigerated place with the container tightly closed.[8]
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Hazards: May cause eye, skin, and respiratory tract irritation.[7][8]
For full safety information, please refer to the Safety Data Sheet (SDS).[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 6. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the large-scale synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, a key intermediate in the production of various herbicides and pharmaceuticals.[1][2] Two primary synthetic routes are outlined, starting from either 4,6-dichloro-2-(methylthio)-1,3-pyrimidine or 2-thiobarbituric acid. The protocols include comprehensive experimental procedures, reagent specifications, and optimized reaction conditions to ensure high yield and purity. All quantitative data is presented in tabular format for straightforward comparison, and process workflows are visualized using diagrams to facilitate clear understanding and implementation in a laboratory or manufacturing setting.
Introduction
This compound serves as a crucial building block in the synthesis of acetolactate synthase (ALS) inhibiting herbicides, such as bispyribac-sodium and pyribenzoxim.[2] The efficiency and cost-effectiveness of its synthesis are therefore of significant interest. Traditional methods have often involved hazardous reagents like dimethyl sulfate and phosphorus oxychloride, leading to environmental concerns.[2][3] The protocols detailed below describe more environmentally benign and scalable approaches.
Synthesis Pathways
Two principal pathways for the synthesis of this compound are presented.
Route 1: From 4,6-dichloro-2-(methylthio)-1,3-pyrimidine
This route involves a two-step process: a nucleophilic substitution followed by an oxidation reaction.
Route 2: From 2-Thiobarbituric Acid
This pathway is a multi-step process that first synthesizes the intermediate used in Route 1.
Experimental Protocols
Protocol 1: Synthesis from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine
This protocol is divided into two main experimental stages: methoxylation and oxidation.
Step 1: Synthesis of 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine
This step involves the reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with an alkali metal methoxide.
| Parameter | Value | Reference |
| Reactants | ||
| 4,6-dichloro-2-(methylthio)-1,3-pyrimidine | 1.0 mol equivalent | [1][4] |
| Sodium Methoxide | 2.1-2.2 mol equivalents | [4] |
| Solvent | Toluene or other inert organic solvent | [1][4] |
| Reaction Temperature | 40-60°C | [4] |
| Reaction Time | 5-16 hours | [4] |
| Work-up | Aqueous wash, phase separation, and solvent evaporation | [1][4] |
| Typical Yield | ~97% | [4] |
Detailed Methodology:
-
To a reaction vessel, add 4,6-dichloro-2-(methylthio)-1,3-pyrimidine (1.0 eq) and toluene.
-
Heat the mixture to 40-42°C.
-
Slowly add a solution of sodium methoxide (2.1-2.2 eq) in methanol dropwise. The reaction is exothermic.
-
Maintain the reaction temperature at 54-56°C and stir for 5-16 hours.[4]
-
After the reaction is complete, cool the mixture and add water.
-
Separate the organic phase, wash with water, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from methanol.
Step 2: Synthesis of this compound
This step involves the oxidation of the previously synthesized intermediate.
| Parameter | Value | Reference |
| Reactants | ||
| 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine | 1.0 mol equivalent | [2][5][6] |
| Hydrogen Peroxide (30-35%) | 2.0-4.0 mol equivalents | [2][5] |
| Catalyst | Sodium Tungstate Dihydrate (0.1-0.2 mol %) | [2][5] |
| Solvent | Acetic Acid or Methanol | [2][6] |
| Reaction Temperature | 45-80°C | [2][5] |
| Reaction Time | 1-6 hours | [5] |
| Work-up | pH adjustment, filtration, and washing | [1][5] |
| Typical Yield | 83-95% | [2][6] |
Detailed Methodology:
-
In a reaction vessel, dissolve 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine (1.0 eq) in acetic acid or methanol.
-
Add sodium tungstate dihydrate (0.1-0.2 mol %) as a catalyst.[5]
-
Heat the mixture to the desired reaction temperature (e.g., 45-55°C).[2]
-
Slowly add hydrogen peroxide (30-35%, 2.0-4.0 eq) dropwise, maintaining the temperature.[2][5]
-
Continue stirring for an additional 1-6 hours until the reaction is complete, as monitored by TLC or HPLC.[5][6]
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with aqueous acetic acid and then with deionized water.[6]
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Synthesis from 2-Thiobarbituric Acid (Greener Approach)
This protocol offers a more environmentally friendly alternative by avoiding some of the more hazardous reagents in the initial steps.
Step 1: One-pot Synthesis of 4,6-dimethoxy-2-(methylthio)pyrimidine
This modified procedure uses chloromethane as a methylating agent.[3]
| Parameter | Value | Reference |
| Reactants | ||
| 2-Thiobarbituric Acid | 1.0 mol equivalent | [3] |
| Chloromethane | Excess | [3] |
| Potassium Carbonate | - | [3] |
| Solvent | N,N-dimethylformamide (DMF) | [3] |
| Reaction Temperature | 10-90°C | [3] |
| Reaction Time | 1-7 hours | [3] |
| Work-up | Vacuum evaporation, dissolution in ethyl acetate, and water wash | [3] |
| Selectivity for desired product | ~53% | [3] |
Detailed Methodology:
-
In a high-pressure reactor, dissolve 2-thiobarbituric acid and potassium carbonate in N,N-dimethylformamide.
-
Cool the reactor to 0°C and slowly introduce chloromethane over 10 minutes.
-
Stir the resulting mixture at a temperature between 10-90°C for 1-7 hours.[3]
-
After the reaction, remove the solvent by vacuum evaporation.
-
Dissolve the resulting mixture in ethyl acetate and wash thoroughly with water to isolate the product.
Step 2: Oxidation to this compound
The oxidation step is similar to that in Protocol 1.
| Parameter | Value | Reference |
| Reactants | ||
| 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine | 1.0 mol equivalent | [3] |
| Hydrogen Peroxide | 2.0 mol equivalents | [3] |
| Catalyst | Sodium Tungstate Dihydrate | [3] |
| Solvent | Methanol | [3] |
| Reaction Temperature | 50°C | [3] |
| Reaction Time | 1 hour | [3] |
| Work-up | Filtration, vacuum evaporation, dissolution in ethyl acetate, and water wash | [3] |
| Typical Yield | >80% | [3] |
Detailed Methodology:
-
In a three-necked flask, mix 4,6-dimethoxy-2-(methylthio)pyrimidine (1.0 eq), sodium tungstate dihydrate, and hydrogen peroxide (2.0 eq) in methanol.[3]
-
Stir the mixture at 50°C for 1 hour.[3]
-
Filter the reaction mixture.
-
Remove the solvent from the filtrate by vacuum evaporation.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Evaporate the ethyl acetate under vacuum to obtain the final product.
Workflow Visualization
The general experimental workflow for the synthesis and purification is outlined below.
Concluding Remarks
The protocols provided herein offer robust and scalable methods for the synthesis of this compound. The choice between the synthetic routes will depend on the availability and cost of starting materials, as well as environmental and safety considerations. For large-scale industrial production, the greener approach starting from 2-thiobarbituric acid presents a compelling option due to its use of less hazardous reagents. Careful monitoring of reaction parameters is crucial for achieving high yields and purity. The provided tables and diagrams are intended to serve as a practical guide for researchers and professionals in the field.
References
- 1. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
Application Notes and Protocols for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine as a versatile reagent in organic synthesis. It is a key intermediate, particularly in the agrochemical industry for the synthesis of various herbicides. Its reactivity stems from the electron-deficient nature of the pyrimidine ring, enhanced by the strong electron-withdrawing methylsulfonyl group, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Applications in Organic Synthesis
This compound is primarily utilized as an electrophilic pyrimidine source for the introduction of the 4,6-dimethoxypyrimidin-2-yl moiety into target molecules. This is most notably demonstrated in the synthesis of several commercial herbicides.
Synthesis of Pyrimidinyloxybenzoic Acid Herbicides
A major application of this reagent is in the production of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium and pyribenzoxim .[1] These herbicides function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1] The synthesis involves the nucleophilic substitution of the methylsulfonyl group by a hydroxyl group of a substituted benzoic acid derivative.
Synthesis of Sulfonylurea Herbicides
The 4,6-dimethoxypyrimidine scaffold is a common structural feature in many sulfonylurea herbicides. This compound can be converted to 2-amino-4,6-dimethoxypyrimidine, a crucial intermediate for a wide range of sulfonylurea herbicides including bensulfuron-methyl, nicosulfuron, and rimsulfuron. The reaction with ammonia displaces the methylsulfonyl group to introduce the amino functionality.
Synthesis of Other Biologically Active Molecules
Beyond herbicides, this reagent has been explored in the synthesis of other bioactive compounds. For instance, analogous 2-methylsulfonylpyrimidines are used in the preparation of endothelin receptor antagonists , which are investigated for the treatment of cardiovascular diseases.[2] The core reaction is the displacement of the methylsulfonyl group by a suitable nucleophile to construct the desired pharmacophore.
Synthesis of this compound
The reagent is typically synthesized from its precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine, via an oxidation reaction. Several methods for the synthesis of the precursor have also been reported, including more environmentally friendly approaches.
Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
A common route involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with a methyl mercaptide salt.[1]
Oxidation to this compound
The methylthio group is oxidized to the corresponding methylsulfonyl group using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice.[1]
Quantitative Data
The following tables summarize key quantitative data for the synthesis of this compound and a key application.
Table 1: Synthesis of this compound and its Precursor
| Step | Reactants | Reagents/Conditions | Product | Yield | Melting Point (°C) | Reference |
| 1. Thioetherification | 2-Chloro-4,6-dimethoxypyrimidine, Sodium methyl mercaptide | Tetrabutylammonium bromide, Methanol, 45-50 °C, 2 h | 4,6-Dimethoxy-2-(methylthio)pyrimidine | 95.6% | 52.5-53.8 | [1] |
| 2. Oxidation | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Hydrogen peroxide, Sodium tungstate dihydrate, Tetrabutylammonium bromide, Acetic acid, 55 °C, 4 h | This compound | 95% | 125-126 | [3] |
| 2. Alternative Oxidation | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Periodic acid, Chromium trioxide, Acetonitrile/Ethyl acetate, Room temperature, 30 min | This compound | 87% | 129-132 | [4] |
Table 2: Application in the Synthesis of Bispyribac-sodium
| Reactants | Reagents/Conditions | Product | Reference |
| 2,6-Dihydroxybenzoic acid, this compound | Sodium hydride, Dimethyl sulfoxide (DMSO), 30-32 °C | Bispyribac-sodium |
Experimental Protocols
Protocol for the Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine[1]
-
Reaction Setup: In a suitable reaction vessel, a mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mL) is prepared.
-
Reaction: The mixture is heated to 45 °C and maintained at 45-50 °C for 2 hours.
-
Work-up: An off-white precipitate forms, which is collected by vacuum filtration and washed with cool water.
-
Purification: The solid is recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-(methylthio)pyrimidine as colorless crystals.
Protocol for the Synthesis of this compound[1]
-
Reaction Setup: A mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.
-
Addition of Oxidant: To the vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45 °C.
-
Reaction: Stirring is continued at 55 °C for an additional 4 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to afford this compound.
Protocol for the Synthesis of Bispyribac-sodium
-
Deprotonation: A clear solution of 2,6-dihydroxybenzoic acid (154 g) in dimethyl sulfoxide (500 mL) is added over 2-3 hours to a mixture of commercially available 60% sodium hydride in oil (130 g) in dimethyl sulfoxide (1500 mL) at 30-32 °C. The mixture is stirred for a further 2 hours at the same temperature.
-
Nucleophilic Substitution: A slurry of this compound (480 g) in dimethyl sulfoxide (750 mL) is added to the reaction mixture.
-
Reaction: The reaction is maintained at 30-32 °C until completion, which can be monitored by HPLC.
-
Work-up and Purification: The resulting solid is filtered and washed with dimethyl sulfoxide. The wet solid is then reslurried in methanol, followed by 75% aqueous methanol, and then dried to yield bispyribac-sodium.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the target reagent.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of SNAr on the reagent.
Signaling Pathway: Mode of Action of ALS-Inhibiting Herbicides
Caption: Inhibition of ALS by derived herbicides.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine as a key intermediate in microwave-assisted organic synthesis, particularly in cross-coupling reactions relevant to drug discovery and development. This document includes detailed protocols for the synthesis of the title compound and its subsequent application in microwave-assisted Suzuki coupling, along with quantitative data and visual diagrams of workflows and reaction mechanisms.
Introduction
This compound is a versatile building block in medicinal chemistry and agrochemistry.[1][2] It serves as a crucial intermediate in the synthesis of various bioactive molecules, including herbicides and nonpeptidic endothelin-A receptor antagonists.[3][4] The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutics, including kinase inhibitors.[5][6] The methylsulfonyl group at the 2-position of the pyrimidine ring is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions, which are fundamental in the construction of complex molecular architectures.[6]
Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times from hours to minutes.[7][8] This is particularly advantageous for high-throughput synthesis and library generation in drug development. These notes will detail the conventional synthesis of this compound and its application in microwave-assisted Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[8]
Synthesis of this compound
While direct microwave-assisted synthesis protocols for this compound are not widely reported, it is readily synthesized via a two-step conventional method involving nucleophilic substitution followed by oxidation.
Diagram of Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols for Synthesis
Protocol 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine [2]
-
To a reaction vessel, add 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol).
-
Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.
-
An off-white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cool water.
-
Recrystallize the solid from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-(methylthio)pyrimidine as colorless crystals.
Protocol 2: Oxidation to this compound [2][9]
-
In a suitable flask, dissolve 4,6-dimethoxy-2-(methylthio)pyrimidine (e.g., 10 mmol) in an appropriate solvent such as methanol or acetic acid.
-
Add sodium tungstate dihydrate (catalytic amount).
-
Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
After the reaction is complete, the product can be isolated by filtration and recrystallization from a suitable solvent like ethanol.
Table of Synthesis Data
| Step | Reactants | Reagents/Solvents | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, Tetrabutylammonium bromide, Methanol | 45-50 | 2 | 95.6 | [2] |
| 2 | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Hydrogen peroxide, Sodium tungstate dihydrate | - | - | 95 | [2][9] |
| 2a | 4,6-Dimethoxy-2-methylmercaptopyrimidine | Periodic acid, Chromium trioxide, Acetonitrile, Ethyl acetate | Room Temp | 0.5 | 87 | [1] |
| 2b | 4,6-Dimethoxy-2-methylthiopyrimidine | Monoperoxyphthalic acid, magnesium salt hexahydrate, THF, Methanol | <15 | 1 | ~70-80 (calculated from molar amounts) | [10] |
Microwave-Assisted Suzuki Coupling
This compound is an excellent substrate for cross-coupling reactions. The following protocols are generalized for microwave-assisted Suzuki coupling, a reaction that benefits significantly from microwave irradiation, showing dramatic reductions in reaction times and often improved yields.[8]
Diagram of Microwave-Assisted Suzuki Coupling Workflow
Caption: A typical workflow for microwave-assisted Suzuki coupling.[7]
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol can be adapted for various aryl halides/sulfones and boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water, Toluene/Water/Ethanol, Acetonitrile)
-
Microwave reactor vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound.
-
Add the aryl boronic acid, palladium catalyst, and base.
-
Add the chosen solvent system. The reaction concentration is typically between 0.1 M and 0.5 M.
-
If using anhydrous solvents, degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[7] Reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table of Microwave-Assisted Suzuki Coupling Conditions
The following table summarizes various conditions reported for microwave-assisted Suzuki coupling of aryl halides and boronic acids, which serve as a starting point for optimization with this compound.
| Aryl Halide (Example) | Boronic Acid (Example) | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (min) | Yield/Conversion | Reference |
| 2,4-Dichloropyrimidine | Heterocyclic boronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | 1,4-Dioxane/Water | 100 | 15 | - | [8] |
| 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/Water | 120 | 15 | - | [7] |
| Aryl Halide | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH (2.0) | Ethanol/Water | 120 | 2 | >99% (HPLC Yield) | [11] |
| 4-Bromoanisole | Phenyl boronic acid | Pd EnCat (5) | K₂CO₃ (3) | Toluene/Water/Ethanol | 120 | 10 | >98% Conversion | |
| Aryl Bromide | Boronic Acid | Pd(PPh₃)₄ (4) | CsF (2.5) | DME | 120 | 60 | - | [12] |
| Aryl Bromide | Boronic Acid | Pd(OAc)₂ (4) | K₂CO₃ (2.5) | Dioxane/Water | 120 | 20 | - | [12] |
These protocols and data provide a robust starting point for researchers to utilize this compound in microwave-assisted synthesis. The significant reduction in reaction times afforded by microwave irradiation can greatly accelerate the discovery and development of new chemical entities.
References
- 1. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. scbt.com [scbt.com]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to prepare this compound?
A1: The most widely adopted method is a two-step synthesis. The first step involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-4,6-dimethoxypyrimidine, with a methylthiolating agent to form the intermediate 4,6-dimethoxy-2-(methylthio)pyrimidine. This intermediate is then oxidized in the second step to yield the final product, this compound. This route is favored for its high yields, with reports of over 95% for each step.[1][2]
Q2: Are there more environmentally friendly or "green" alternatives to traditional synthesis methods?
A2: Yes, research has focused on developing greener synthetic routes to avoid the use of hazardous reagents like dimethyl sulfate and phosphorus oxychloride.[1] One such approach utilizes chloromethane as a methylating agent. Another facile method involves the oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine using hydrogen peroxide with a sodium tungstate catalyst, which is considered a more environmentally benign oxidizing system.[1][2]
Q3: What are the key reaction parameters to control for a high yield in the oxidation step?
A3: The critical parameters for the oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine to the sulfone are temperature, the amount of oxidizing agent, and the catalyst concentration. Careful control of the reaction temperature is crucial to prevent over-oxidation or side reactions. The stoichiometry of the oxidizing agent, typically hydrogen peroxide, needs to be optimized to ensure complete conversion of the starting material without excessive use, which can lead to byproducts. The catalyst, often sodium tungstate, plays a significant role in the reaction rate and should be used in the recommended catalytic amount.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be effectively monitored using Thin-Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting material and, if available, the product standard on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A suitable solvent system should be chosen to achieve good separation between the spots corresponding to the starting material, intermediate, and final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.[3][4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield in the first step (synthesis of 4,6-dimethoxy-2-(methylthio)pyrimidine) | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated to the recommended temperature (e.g., 45-50 °C) and maintained for the specified duration (e.g., 2 hours).[1] Monitor the reaction by TLC until the starting material is consumed. |
| Poor quality of reagents. | Use fresh, high-purity starting materials. Ensure the sodium methyl mercaptide solution is of the correct concentration. | |
| Inefficient stirring. | Maintain vigorous stirring to ensure proper mixing of the reactants, especially in a multiphasic system. | |
| Low yield in the oxidation step | Incomplete oxidation of the thioether intermediate. | Increase the reaction time or slightly elevate the temperature (e.g., to 55 °C).[1] Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) is used. A slight excess may be required. |
| Degradation of the product. | Avoid excessive heating. Control the rate of addition of the oxidizing agent to manage the reaction exotherm. | |
| Inactive catalyst. | Use a fresh or properly stored catalyst (e.g., sodium tungstate dihydrate). | |
| Presence of impurities in the final product | Unreacted 4,6-dimethoxy-2-(methylthio)pyrimidine. | Optimize the oxidation conditions (time, temperature, amount of oxidant) to drive the reaction to completion. The final product can be purified by recrystallization from a suitable solvent like ethanol to remove the less polar starting material.[1] |
| Formation of 2,4-bis(methylsulfonyl)-6-methoxy-1,3-pyrimidine byproduct. | This byproduct can be removed by adjusting the pH of the aqueous-acidic reaction mixture to a range of 5-8 with a base. This process can be monitored by GC analysis to ensure the migration of the byproduct into the aqueous phase.[4] | |
| Residual oxidizing agent. | After the reaction is complete, quench any excess hydrogen peroxide by adding an aqueous solution of a reducing agent like sodium sulfite.[1][5] | |
| Difficulty in product isolation | Product is an off-white precipitate that is difficult to filter. | After the reaction, cool the mixture to room temperature to allow for complete precipitation of the product. Use vacuum filtration for efficient separation. Wash the collected solid with cold water to remove any water-soluble impurities.[1] |
| Product remains in the solution after workup. | If the product is not precipitating, it may be necessary to concentrate the solution under reduced pressure. Extraction with a suitable organic solvent like ethyl acetate, followed by drying and evaporation, can also be employed.[6] |
Data on Reaction Conditions and Yields
| Reaction Step | Starting Material | Reagents | Temperature | Time | Yield | Reference |
| Step 1: Thioether Formation | 2-chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, tetrabutylammonium bromide, methanol | 45-50 °C | 2 h | 95.6% | [1] |
| Step 2: Oxidation | 4,6-dimethoxy-2-(methylthio)pyrimidine | Hydrogen peroxide, sodium tungstate dihydrate, acetic acid | 45-55 °C | 4 h | 95% | [1] |
| Step 2: Oxidation (Alternative) | 4,6-dimethoxy-2-(methylthio)pyrimidine | Monoperoxyphthalic acid, magnesium salt hexahydrate | 10-15 °C | 1 h | Not specified, but a detailed protocol is provided | [6] |
| Step 2: Oxidation (Alternative) | 4,6-dimethoxy-2-methylmercaptopyrimidine | Periodic acid, chromium trioxide | Room Temp. | 30 min | 87% | [5] |
| One-Pot Synthesis | 4,6-dichloro-2-(methylthio)-1,3-pyrimidine | Alkali metal methoxide, then an oxidizing agent | Not specified | Not specified | >75% (overall) | [4][7] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 2-chloro-4,6-dimethoxypyrimidine
Step 1: Synthesis of 4,6-dimethoxy-2-(methylthio)pyrimidine [1]
-
In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mmol).
-
Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with stirring.
-
An off-white precipitate will form. Cool the mixture and collect the solid by vacuum filtration.
-
Wash the collected solid with cold water.
-
Recrystallize the solid from an isopropanol:water (2:1) mixture to obtain pure 4,6-dimethoxy-2-(methylthio)pyrimidine.
Step 2: Synthesis of this compound [1]
-
In a reaction vessel, prepare a mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (100 mmol), sodium tungstate dihydrate (4.5 mmol), tetrabutylammonium bromide (5 mmol), and acetic acid (25 mL).
-
Stir the mixture at room temperature.
-
Slowly add a 35% aqueous solution of hydrogen peroxide (200 mmol) to the vigorously stirred solution, maintaining the temperature at 45 °C.
-
After the addition is complete, continue stirring at 55 °C for an additional 4 hours.
-
Destroy the excess hydrogen peroxide by adding an aqueous solution of sodium sulfite.
-
Filter the resulting solid and recrystallize it from ethanol to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for yield improvement.
Caption: Key parameters influencing reaction yield.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 5. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. allindianpatents.com [allindianpatents.com]
Technical Support Center: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method is the oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine. This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst like sodium tungstate dihydrate, in an acidic medium like acetic acid.[1]
Q2: My reaction is complete, but I'm observing a low yield after workup. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted 4,6-dimethoxy-2-(methylthio)pyrimidine.
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Product Precipitation Issues: The desired product is a solid. If the reaction mixture is not cooled sufficiently or if the pH is not optimized during precipitation, a significant portion of the product may remain in the filtrate.[2]
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Suboptimal Workup: Issues during the extraction and washing steps can lead to product loss.
Q3: I've noticed some impurities in my final product. What are the common side reactions and byproducts?
A3: Several side reactions can lead to impurities:
-
Incomplete Methoxylation: If the starting material for the precursor (4,6-dimethoxy-2-(methylthio)pyrimidine) is 4,6-dichloro-2-(methylthio)pyrimidine, incomplete reaction with sodium methoxide can result in chlorinated impurities.[3]
-
Formation of Allergenic Impurities: Certain byproducts, such as 4,6-dichloro-2-methylthiopyrimidine and 2,4,6-trimethylthiopyrimidine, have been identified as potential sensitizing agents.[3]
-
Over-oxidation: While not explicitly detailed in the provided search results for this specific molecule, over-oxidation of the sulfoxide intermediate to other species is a theoretical possibility.
-
N-Oxidation: Peroxy acids can potentially oxidize the nitrogen atoms on the pyrimidine ring to form N-oxides, although this is not a commonly reported side reaction for this specific synthesis.
Q4: How can I minimize the formation of impurities?
A4: To minimize impurities:
-
Ensure Complete Precursor Formation: When preparing 4,6-dimethoxy-2-(methylthio)pyrimidine from a chlorinated precursor, use appropriate stoichiometry and reaction times to ensure complete displacement of the chloro groups.
-
Control Reaction Temperature: Carefully control the temperature during the oxidation step. Exothermic reactions can lead to side reactions if not properly managed.
-
Optimize pH during Workup: A patent suggests that adjusting the pH of the aqueous-acidic reaction mixture to a range of 5-8 after oxidation can aid in the purification process.[4]
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Recrystallization: Recrystallization of the crude product is an effective method for removing impurities.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material.[2] |
| Product remains in the filtrate. | After the reaction, cool the mixture to 0-5°C to maximize precipitation of the product.[3] | |
| Suboptimal pH for precipitation. | Adjust the pH of the reaction mixture to between 5 and 8 with an aqueous base to facilitate product precipitation.[4] | |
| Presence of Chlorinated Impurities | Incomplete methoxylation of the precursor. | Ensure a slight excess of sodium methoxide and sufficient reaction time during the preparation of 4,6-dimethoxy-2-(methylthio)pyrimidine from its chlorinated precursor. |
| Product has a Yellowish Tint | Presence of colored impurities. | Recrystallize the final product from a suitable solvent system, such as isopropanol/water, to obtain a colorless crystalline solid.[1] |
| "Allergenic" Impurities Detected | Side reactions during synthesis. | A patented method suggests that ensuring the complete conversion of the chloropyrimidine intermediate can avoid the formation of allergenic impurities.[3] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of 4,6-dimethoxy-2-(methylthio)pyrimidine | 95.6% | [1] |
| Yield of this compound | 95% | [1] |
| Purity of final product | >98% | [4] |
| Impurity Level: 6-methoxy-2,4-dimethylthiopyrimidine | 0.08% | [3] |
| Impurity Level: Sodium Chloride | 0.42% | [3] |
| Water Content in Final Product | 0.5% | [3] |
Experimental Protocols
1. Synthesis of 4,6-dimethoxy-2-(methylthio)pyrimidine [1]
-
A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is heated to 45°C.
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The reaction is maintained at 45-50°C for 2 hours.
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An off-white precipitate forms, which is collected by vacuum filtration.
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The solid is washed with cool water and then recrystallized from an isopropanol:water (2:1) mixture.
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This yields 4,6-dimethoxy-2-(methylthio)pyrimidine as colorless crystals (17.8 g, 95.6% yield).
2. Synthesis of this compound [1]
-
A mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.
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To this vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45°C.
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Stirring is continued at 55°C for an additional 4 hours.
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The reaction mixture is then processed to isolate the final product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions and impurity formation.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Incomplete oxidation of the starting material, 4,6-dimethoxy-2-methylthiopyrimidine. | Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) is used. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.[1] Consider extending the reaction time or slightly increasing the reaction temperature if the conversion is slow.[2] |
| Product loss during workup and extraction. | Minimize the number of transfer steps. When performing a liquid-liquid extraction, ensure the pH is appropriately adjusted to keep the product in the organic phase. Back-extract the aqueous phase with the organic solvent to recover any dissolved product. | |
| Suboptimal crystallization conditions. | Screen different solvent systems for recrystallization. Dichloromethane has been reported to be effective for single crystal growth.[3] For bulk crystallization, consider solvent mixtures like isopropanol/water, which was used for the precursor.[2] Employ slow cooling to promote the formation of larger, purer crystals. | |
| Persistent Impurities Detected by Analytical Methods (HPLC, NMR) | Unreacted starting material (4,6-dimethoxy-2-methylthiopyrimidine). | Optimize the oxidation reaction as described above. If unreacted starting material persists, consider a purification strategy that separates based on polarity, such as column chromatography on silica gel. |
| Side-products from the synthesis. | Potential impurities include 6-methoxy-2,4-dimethylthiopyrimidine, 4,6-dichloro-2-methylthiopyrimidine, and 2,4,6-trimethylthiopyrimidine.[4] A purification process involving pH adjustment can be effective. Adjusting the aqueous-acidic reaction mixture to a pH of 5-8 with a base can help remove by-products.[5][6] | |
| Degradation of the product. | Avoid excessive heat and prolonged exposure to strong acids or bases during purification. The stability of the compound under the purification conditions should be considered. | |
| Difficulty with Crystallization | Solution is supersaturated or contains oils. | Try adding a seed crystal to induce crystallization. If the product oils out, try redissolving it in a minimal amount of a good solvent and then adding an anti-solvent dropwise until turbidity is observed, followed by slow cooling. |
| Incorrect solvent system. | Experiment with a range of solvents with varying polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. | |
| Co-elution of Impurities During Column Chromatography | Similar polarity of the product and impurities. | Modify the mobile phase composition. A gradient elution might be necessary to achieve better separation. Analytical TLC can be used to screen for optimal solvent systems before scaling up to column chromatography.[2] |
| Overloading of the column. | Ensure that the amount of crude product loaded onto the column is appropriate for its size. Overloading can lead to poor separation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The most common and facile synthesis involves the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine.[1][2] This is typically achieved using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, such as sodium tungstate dihydrate, in a solvent like acetic acid.[1][2]
Q2: What are the key parameters to control during the oxidation reaction to maximize yield and purity?
A2: Key parameters include the reaction temperature, reaction time, and the molar ratio of the oxidizing agent to the starting material. The reaction is often carried out at a controlled temperature, for instance, between 40-55°C.[1][2] Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time and ensure the complete consumption of the starting material.[1]
Q3: What are the most common impurities I should look for?
A3: Common impurities can include unreacted 4,6-dimethoxy-2-methylthiopyrimidine and various side-products. Some identified impurities are 6-methoxy-2,4-dimethylthiopyrimidine, 4,6-dichloro-2-methylthiopyrimidine, and 2,4,6-trimethylthiopyrimidine, which may arise from the starting materials or side reactions during synthesis.[4]
Q4: What is a recommended method for purifying the crude product?
A4: A combination of methods can be employed. A "one-pot" purification involves adjusting the pH of the aqueous-acidic reaction mixture to a range of 5-8, which can help precipitate the pure product while keeping impurities in solution.[5][6] For lab-scale purification, recrystallization from a suitable solvent like dichloromethane or column chromatography on silica gel are effective methods.[3]
Q5: What analytical techniques are suitable for assessing the purity of the final product?
A5: The purity of this compound can be effectively assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR), and melting point determination.[1][2][4]
Experimental Protocols
Protocol 1: Purification by pH Adjustment (One-Pot Method)
This protocol is adapted from a patented industrial process and is suitable for larger-scale purification.[5][6]
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Following the oxidation reaction in an aqueous-acidic medium, cool the reaction mixture to room temperature.
-
Slowly add an aqueous base (e.g., 30% sodium hydroxide solution) to the stirred reaction mixture.
-
Monitor the pH of the mixture continuously. Continue adding the base until the pH of the mixture is stable in the range of 5-8.
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Stir the resulting slurry for a period of time (e.g., 1-2 hours) to ensure complete precipitation of the product and dissolution of pH-sensitive impurities.
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Collect the precipitated solid by filtration.
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Wash the filter cake with deionized water to remove any remaining salts and water-soluble impurities.
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Dry the purified solid under vacuum to obtain the final product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., dichloromethane).[3]
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If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool down slowly to room temperature.
-
For further crystallization, place the solution in an ice bath or a refrigerator.
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
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Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
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Load the dissolved sample onto the top of the silica gel bed.
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Elute the column with a suitable solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the product from impurities. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₄S | [1] |
| Molecular Weight | 218.23 g/mol | [1] |
| Melting Point | 129-133 °C (lit.) | [1] |
| Appearance | White solid | [1] |
Table 2: Summary of a Reported Synthesis and Purification
| Step | Reagents and Conditions | Yield | Purity | Reference |
| Synthesis (Oxidation) | 4,6-dimethoxy-2-methylthiopyrimidine, Hydrogen Peroxide, Sodium Tungstate Dihydrate, Acetic Acid, 55°C, 4h | 95% | Not specified | [2] |
| Purification (One-Pot) | pH adjustment to 5-8 with aqueous base | >75% (overall) | >98% | [5][6] |
| Purification (Recrystallization) | Dichloromethane | 87% | Not specified | [3] |
| Purification (Column Chromatography) | Silica gel, Acetone | Not specified | Not specified | [3] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Key chemical structures in the purification process.
References
- 1. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 5. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 6. allindianpatents.com [allindianpatents.com]
Byproduct formation in the synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Technical Support Center: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most widely adopted method is the oxidation of the sulfide precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine.[1][2][3] This oxidation is typically carried out using an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as sodium tungstate, or with a reagent like Oxone®.[1][4][5] The precursor itself is commonly synthesized from starting materials like 4,6-dichloro-2-(methylthio)-1,3-pyrimidine or 2-thiobarbituric acid.[2][6]
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: The main potential byproducts include:
-
4,6-dimethoxy-2-(methylsulfinyl)pyrimidine: The intermediate product from incomplete oxidation of the starting sulfide.[7][8]
-
Unreacted 4,6-dimethoxy-2-(methylthio)pyrimidine: The starting material, which may persist if the reaction does not go to completion.[1]
-
4,6-dimethoxy-pyrimidin-2-ol: A hydrolysis product that can form from the sulfone, particularly in the presence of water or under basic conditions.[9][10]
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Byproducts from precursor synthesis: Impurities from the preparation of the methylthio-precursor, such as chlorinated pyrimidine analogs, may carry through if not adequately removed.[11][12]
Q3: How can I monitor the progress of the oxidation reaction?
A3: The reaction progress should be closely monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows you to track the consumption of the starting sulfide (4,6-dimethoxy-2-(methylthio)pyrimidine) and the disappearance of the intermediate sulfoxide, ensuring the reaction proceeds to completion to form the desired sulfone.
Q4: Is the final product, this compound, stable?
A4: While relatively stable, 2-sulfonylpyrimidine derivatives can be susceptible to hydrolysis to the corresponding pyrimidin-2-ol byproduct, especially in aqueous buffers or under basic pH conditions.[9][10] One patented process includes a specific purification step where the pH of the aqueous-acidic reaction mixture is adjusted to a range of 5-8 to remove byproducts, suggesting that pH control is critical for purity and stability.[6][13]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete oxidation reaction. 2. Product loss during workup and isolation. 3. Hydrolysis of the product. | 1. Monitor the reaction via TLC/HPLC to ensure completion. If the reaction stalls, a supplemental addition of the oxidizing agent may be necessary.[1] 2. Ensure the product fully precipitates before filtration, potentially by cooling the reaction mixture to room temperature or lower.[1] Wash the collected solid judiciously to avoid dissolving the product. 3. After oxidation, adjust the pH of the reaction mixture to a neutral or slightly acidic range (pH 5-8) to minimize hydrolysis before isolation.[6][13] |
| Presence of a Major Impurity with a Lower Rf than the Product on TLC | 1. This is likely the intermediate, 4,6-dimethoxy-2-(methylsulfinyl)pyrimidine. 2. Insufficient amount of oxidizing agent or short reaction time. | 1. Increase the reaction time and continue to monitor by TLC.[1] 2. Add a small, supplemental amount of the oxidizing agent (e.g., 0.05 mol equivalents of H₂O₂) and continue stirring until the intermediate spot disappears.[1] 3. Ensure the reaction temperature is maintained, as lower temperatures can slow the rate of the second oxidation step (sulfoxide to sulfone).[1] |
| Final Product Shows Contamination with Starting Material | 1. Incomplete reaction due to insufficient oxidant, low temperature, or short reaction time. | 1. Increase the molar equivalents of the oxidizing agent (typically 2.1 to 3 equivalents are used).[6] 2. Extend the reaction time and ensure the temperature is maintained at the recommended level (e.g., 40-55 °C).[1][4] |
| Product Degrades or New Impurities Appear During Workup | 1. The product is undergoing hydrolysis, likely due to exposure to basic conditions. | 1. Avoid strongly basic conditions during workup. A patented method specifically adjusts the pH to 5-8 to purify the product.[6][13] 2. If performing an extraction, use a neutral or slightly acidic aqueous solution. |
| Difficulties in Isolating the Product from the Reaction Mixture | 1. The product may be more soluble in the solvent system than expected. | 1. Cool the reaction mixture to room temperature or 0-5 °C to encourage precipitation.[1][11] 2. If the product remains in solution, consider removing a portion of the solvent under reduced pressure to increase the concentration and induce crystallization. |
Data Presentation
Table 1: Comparison of Reported Yields and Purity
| Starting Material | Oxidizing Agent / Catalyst | Yield | Purity | Reference |
| 4,6-dimethoxy-2-(methylthio)pyrimidine | 30% H₂O₂ / Sodium Tungstate | 83% | Not specified | [1] |
| 4,6-dimethoxy-2-(methylthio)pyrimidine | 35% H₂O₂ / Sodium Tungstate Dihydrate | 95% | Not specified | [3][4] |
| 4,6-dichloro-2-(methylthio)-1,3-pyrimidine (in a one-pot process) | Hydrogen Peroxide | > 75% | > 98% | [6][13] |
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide and Sodium Tungstate [1][4]
-
Setup: To a suitable reaction vessel, add acetic acid (e.g., 200 mL per 1.0 mol of starting material).
-
Catalyst Addition: Add a catalytic amount of sodium tungstate (e.g., 3% w/w relative to the starting material or ~4.5 mmol per 1.0 mol).[1][4]
-
Starting Material: Add 1.0 mol of 4,6-dimethoxy-2-(methylthio)pyrimidine to the solution and stir until it is completely dissolved.
-
Oxidant Addition: Over a period of 4-8 hours, slowly add 2.1 mol equivalents of 30-35% hydrogen peroxide solution to the heated mixture. Maintain the temperature at 40-55 °C.
-
Reaction Monitoring: Stir the reaction at 40-55 °C for an additional 3-5 hours. Monitor the reaction's completion by TLC or HPLC to confirm the absence of starting material and the sulfoxide intermediate. If the reaction is incomplete, a small supplemental amount of H₂O₂ (e.g., 0.05 mol) may be added.[1]
-
Isolation: Once complete, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Purification: Collect the solid by filtration. Wash the filter cake sequentially with aqueous acetic acid and then deionized water to remove impurities.
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Drying: Dry the washed solid under appropriate conditions (e.g., under vacuum at 50 °C) to obtain the final product.[11]
Visualizations
Reaction and Byproduct Formation Pathways
Caption: Main reaction pathway and potential hydrolysis byproduct.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. AU2001289701B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 6. allindianpatents.com [allindianpatents.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and workup of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete oxidation of the methylthio intermediate. | Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. Monitor the reaction progress using TLC or HPLC to confirm the disappearance of the starting material.[1] |
| Inefficient extraction of the product from the aqueous layer. | Use a suitable organic solvent for extraction, such as ethyl acetate or toluene.[2][3] Perform multiple extractions to maximize the recovery of the product. | |
| Loss of product during purification. | If recrystallizing, ensure the solvent system is appropriate and the cooling process is gradual to maximize crystal formation.[4] If using column chromatography, select an appropriate eluent system to ensure good separation.[5] | |
| Product is Impure (Contains Starting Material) | Incomplete reaction. | Increase the reaction time or temperature, or consider adding a catalyst if not already in use.[4][6] |
| Insufficient washing during workup. | Wash the organic layer with appropriate aqueous solutions (e.g., water, brine, or a mild base) to remove unreacted reagents and byproducts.[2] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting crystallization.[5] |
| Incorrect crystallization solvent. | Experiment with different solvent systems for recrystallization. A common method is recrystallization from ethanol or a dichloromethane solution.[4][5] | |
| Formation of Unwanted Byproducts | Side reactions due to incorrect pH or temperature. | Carefully control the pH of the reaction mixture, especially during the workup.[7] Maintain the recommended reaction temperature throughout the synthesis.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical workup procedure for the synthesis of this compound?
A1: A general workup procedure involves quenching any excess oxidizing agent, followed by extraction of the product into an organic solvent. The organic layer is then washed with water and brine, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which is often purified by recrystallization.[2]
Q2: How can I remove unreacted oxidizing agents from the reaction mixture?
A2: Excess peroxides can be quenched by the addition of an aqueous solution of sodium sulfite.[2][4]
Q3: What solvents are recommended for the extraction and recrystallization of the final product?
A3: Ethyl acetate and toluene are commonly used for extraction.[2][3] For recrystallization, ethanol or a dichloromethane solution have been successfully used.[4][5]
Q4: Is it necessary to isolate the 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine intermediate?
A4: No, it is not always necessary. A "one-pot" reaction where the intermediate is not isolated can be performed, which may be more efficient for industrial processes.[6][7]
Q5: What are the expected yield and purity for this synthesis?
A5: Overall yields are generally greater than 75%, with the purity of the final product being greater than 98%.[6][7]
Experimental Protocols
Protocol 1: Oxidation with Monoperoxyphthalic Acid
A stirred solution of 143.6 grams of 4,6-dimethoxy-2-methylthiopyrimidine in 460 mL of tetrahydrofuran is cooled to 10-15°C. A solution of 525.0 grams of 80% monoperoxyphthalic acid, magnesium salt hexahydrate in 600 mL of methanol is added at a rate to maintain the reaction temperature below 15°C. After the addition is complete, the reaction is stirred for 15 minutes. 500 mL of 1M aqueous sodium sulfite solution is then added to quench excess peroxides. The mixture is concentrated under reduced pressure. The residue is taken up in 2500 mL of ethyl acetate and 1500 mL of water. The layers are separated, and the aqueous layer is extracted with 450 mL of ethyl acetate. The combined organic layers are washed with water, 20% aqueous potassium carbonate, water again, and finally with a saturated sodium chloride solution. The organic layer is dried with magnesium sulfate, filtered, and concentrated to yield the product.[2]
Protocol 2: Oxidation with Hydrogen Peroxide and Sodium Tungstate
To a mixture of 18.6 g of 2-methylthio-4,6-dimethoxypyrimidine, 1.5 g of sodium tungstate dihydrate, and 1.6 g of tetrabutylammonium bromide in 25 mL of acetic acid, 19.5 g of 35% aqueous hydrogen peroxide is added slowly at 45°C. The mixture is then stirred at 55°C for an additional 4 hours. Excess hydrogen peroxide is destroyed by adding an aqueous solution of sodium sulfite. The solid product is collected by filtration and recrystallized from ethanol.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | >75% | [6][7] |
| Product Purity | >98% | [6][7] |
| Melting Point | 126-127.5 °C | [2] |
| Melting Point | 129-133 °C | [1] |
Experimental Workflow
Caption: General workflow for the workup of this compound.
References
- 1. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allindianpatents.com [allindianpatents.com]
- 7. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Welcome to the technical support center for the synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to catalyst selection and overall synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most recommended synthetic route for this compound?
A1: The most widely accepted and efficient method is a two-step synthesis. The first step involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide (NaSMe) to yield 4,6-dimethoxy-2-(methylthio)pyrimidine.[1][2] The subsequent and critical step is the oxidation of the methylthio group to a methylsulfonyl group using an oxidizing agent and a suitable catalyst.[1][2]
Q2: Which catalyst is considered the best choice for the oxidation step?
A2: Sodium tungstate dihydrate (Na₂WO₄·2H₂O) is the most frequently recommended and effective catalyst for the oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine.[1][2][3] It is favored due to its high selectivity, relatively low cost, and high yields, often exceeding 95%.[1][2]
Q3: What are the typical reaction conditions for the sodium tungstate catalyzed oxidation?
A3: The oxidation is typically carried out using hydrogen peroxide (H₂O₂) as the oxidizing agent in an acetic acid solvent system. The reaction is exothermic and requires careful temperature control, generally maintained between 45-55°C.[1][2]
Q4: Are there any alternative catalysts or oxidation methods?
A4: While sodium tungstate is the preferred catalyst, other oxidation systems have been reported. These include m-chloroperbenzoic acid (m-CPBA) and a combination of periodic acid (H₅IO₆) and chromium trioxide (CrO₃).[1][4] However, these are often less preferred for industrial-scale synthesis due to cost, safety, or waste considerations. Some patents also mention the use of trifluoromethanesulfonic acid class catalysts in the methoxylation step to improve efficiency.[5]
Q5: What are some of the older, less favorable synthesis methods and why are they avoided?
A5: Earlier methods for synthesizing the precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine, involved highly toxic reagents like dimethyl sulfate and phosphorus oxychloride.[2][6] These methods are now largely avoided due to significant environmental and safety concerns, including the production of large quantities of polluted wastewater.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Oxidation Step
Symptoms:
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The final product yield is significantly lower than the expected >90%.
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Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material (4,6-dimethoxy-2-(methylthio)pyrimidine).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the sodium tungstate dihydrate is of good quality and has been stored correctly. Consider using a fresh batch of the catalyst. |
| Insufficient Oxidant | The molar ratio of hydrogen peroxide to the substrate is crucial. A typical ratio is 2:1.[2] Ensure accurate measurement and slow, controlled addition of H₂O₂. |
| Inadequate Temperature Control | The oxidation reaction is exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can lead to side reactions or decomposition. Maintain a steady temperature in the recommended range (e.g., 55°C).[1][2] |
| Improper pH | The reaction is typically carried out in an acidic medium (acetic acid). Ensure the reaction mixture is acidic.[1] |
Issue 2: Formation of Impurities and Difficulty in Purification
Symptoms:
-
The final product is off-white or yellowish instead of white crystalline solid.
-
Purification by recrystallization does not yield a product of high purity.
-
NMR or other analytical methods show the presence of unexpected signals.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Over-oxidation or Side Reactions | Prolonged reaction times or excessive temperatures can lead to the formation of byproducts. Monitor the reaction progress closely using TLC. Once the starting material is consumed, proceed with the work-up. |
| Incomplete Removal of Acetic Acid | Residual acetic acid can be an impurity. Ensure the product is thoroughly washed after filtration. Washing with water or a dilute basic solution can help remove acetic acid. |
| Impurities in Starting Material | Ensure the purity of the starting 4,6-dimethoxy-2-(methylthio)pyrimidine. Impurities in the starting material can carry through to the final product. |
| Ineffective Recrystallization | The choice of solvent for recrystallization is important. Ethanol is commonly used and generally effective.[2] Ensure the correct solvent-to-product ratio is used to achieve good crystal formation. |
Experimental Protocols
Key Experiment: Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine
This protocol is based on commonly cited laboratory procedures.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4,6-dimethoxy-2-(methylthio)pyrimidine (1 equivalent), sodium tungstate dihydrate (e.g., 4.5 mol%), and acetic acid.
-
Temperature Control: Stir the mixture at room temperature until all solids are dissolved. Then, heat the solution to 45°C.
-
Addition of Oxidant: Slowly add a 35% aqueous solution of hydrogen peroxide (2 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 55°C.
-
Reaction Monitoring: Continue stirring at 55°C for approximately 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Destroy any excess hydrogen peroxide by adding an aqueous solution of sodium sulfite.
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Isolation and Purification: Filter the resulting solid precipitate and wash it with cold water. Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.
Data Presentation
Table 1: Comparison of Catalysts for Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine
| Catalyst | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium tungstate dihydrate | Hydrogen Peroxide | Acetic Acid | 55 | 99 | [1][2] |
| m-Chloroperbenzoic acid | - | Chloroform | Room Temp. | Not specified | [1] |
| Periodic acid/Chromium trioxide | - | Acetonitrile/Ethyl acetate | Room Temp. | 87 | [4] |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. This compound | 113583-35-0 | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Preventing decomposition of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine during reaction
Welcome to the technical support center for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this compound?
A1: The primary reaction pathway is a nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the C2 position of the pyrimidine ring, leading to the displacement of the methylsulfonyl group, which acts as a leaving group to form a new bond between the nucleophile and the pyrimidine ring.[1][2]
Q2: What is the most common cause of this compound decomposition during a reaction?
A2: The most common cause of decomposition is hydrolysis, where water acts as a nucleophile. This reaction leads to the formation of the unreactive byproduct 4,6-dimethoxypyrimidin-2-ol, which can complicate purification and reduce the yield of the desired product.[1] This hydrolysis is pH-dependent and is generally more significant at higher pH values.[1][3]
Q3: Under what other conditions can this compound or related structures decompose?
A3: Decomposition can also be promoted by:
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Strongly acidic or basic conditions: These can facilitate the hydrolysis of the methoxy groups on the pyrimidine ring.[4]
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High temperatures: Elevated temperatures can lead to thermal decomposition, potentially causing ring-opening or other degradation pathways.[5][6]
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Presence of strong oxidizing agents: While used in its synthesis, strong oxidizing agents are generally incompatible with the final product.
Q4: How can I monitor the progress of my reaction and detect decomposition?
A4: Reaction progress and the formation of byproducts can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] The formation of 4,6-dimethoxypyrimidin-2-ol is a key indicator of decomposition.
Troubleshooting Guide: Preventing Decomposition
This guide addresses common issues encountered when using this compound and provides steps to mitigate decomposition.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no yield of the desired product, with starting material consumed. | Hydrolysis of the starting material: The primary decomposition pathway is the reaction with water to form 4,6-dimethoxypyrimidin-2-ol.[1] | * Ensure anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).[5] * Control pH: Maintain a neutral or slightly acidic pH if the reaction allows. Avoid strongly basic conditions which can accelerate hydrolysis.[1][8] * Minimize reaction time: Prolonged reaction times increase the likelihood of hydrolysis. Monitor the reaction closely and work it up as soon as it is complete. |
| Formation of multiple unexpected byproducts. | Hydrolysis of methoxy groups: Strongly acidic or basic conditions can cleave the ether linkages of the methoxy groups.[4] Ring opening: Harsh basic conditions or very high temperatures can lead to the cleavage of the pyrimidine ring.[5][9] | * Use milder bases: If a base is required, opt for a weaker, non-nucleophilic base. * Moderate reaction temperature: Avoid excessive heating. Gradually increase the temperature only if the reaction is not proceeding at a lower temperature.[5] |
| Reaction is slow, and increasing temperature leads to decomposition. | Insufficiently nucleophilic reagent: The nucleophile may not be strong enough to react efficiently at a temperature where the substrate is stable. | * Increase nucleophilicity: If possible, deprotonate the nucleophile with a suitable base to increase its reactivity. For example, use an alkoxide instead of an alcohol.[5] * Solvent choice: Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the rate of SNAr reactions. |
| Inconsistent reaction outcomes. | Variability in reagent quality: The presence of moisture or impurities in the starting material, reagents, or solvents can lead to inconsistent results. | * Use high-purity reagents: Ensure that this compound and other reagents are pure and dry. * Proper storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation over time.[4] |
Data Presentation
Table 1: Relative Reactivity and Stability of 2-Sulfonylpyrimidines
The reactivity of 2-sulfonylpyrimidines in SNAr reactions is highly dependent on the substituents on the pyrimidine ring. The following table illustrates the effect of substituents at the 5-position on the second-order rate constant of the reaction with glutathione (GSH) at pH 7.0. Increased reactivity often correlates with increased susceptibility to hydrolysis.
| Substituent at 5-position | Second-Order Rate Constant (k) with GSH at pH 7.0 (M-1s-1) | Relative Reactivity | Notes |
| -H | ~1.2 x 10-2 | Reference | Unsubstituted pyrimidine ring.[1][3] |
| -Br | Not specified, but higher than -H | Higher | Halogens are electron-withdrawing.[1] |
| -I | Not specified, but higher than -H | Higher | Halogens are electron-withdrawing.[1] |
| -COOMe | ~9900 | ~825,000x higher | Strong electron-withdrawing group dramatically increases reactivity.[1][3] |
| -NO2 | Not specified, but significantly higher | Very High | Strong electron-withdrawing group.[1][3] |
This data is based on studies of various 2-sulfonylpyrimidines and is intended to illustrate general trends.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with a Thiol
This protocol provides a general methodology for the reaction of this compound with a thiol nucleophile under conditions designed to minimize decomposition.
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Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol nucleophile (1.0 equivalent) and a dry, polar aprotic solvent (e.g., anhydrous DMF or acetonitrile).
-
Base Addition (if necessary): If the thiol requires deprotonation, add a non-nucleophilic base (e.g., potassium carbonate or DIPEA, 1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes.
-
Addition of Pyrimidine: Dissolve this compound (1.05 equivalents) in a minimal amount of the dry solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution).
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential reaction and decomposition pathways.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 8. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
Welcome to the technical support center for the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the nucleophilic substitution of a starting material like 2-chloro-4,6-dimethoxypyrimidine with a methylthiolating agent to form the intermediate, 4,6-dimethoxy-2-(methylthio)pyrimidine. This intermediate is then oxidized in the second step to yield the final product, this compound.[1][2] More contemporary industrial processes often perform this as a "one-pot" synthesis to improve efficiency and yield.[3][4]
Q2: What are the key safety concerns associated with this synthesis?
A2: Older synthetic methods often employed highly toxic and corrosive reagents such as dimethyl sulfate and phosphorus oxychloride, which pose significant environmental and health risks.[1] Newer methods aim to replace these with safer alternatives. Additionally, some intermediates, such as certain chloropyrimidines, can cause severe allergic reactions in operators. Ensuring complete conversion of these intermediates is crucial for the safety and quality of the final product.[5] The oxidation step is often exothermic and requires careful temperature control to prevent runaway reactions.[3]
Q3: Are there more environmentally friendly or "green" synthesis options available?
A3: Yes, significant efforts have been made to develop greener synthetic routes. One approach utilizes chloromethane as a methylating agent, which is more economical and environmentally friendly than traditional reagents.[6] Another common green practice is the use of hydrogen peroxide as an oxidizing agent, which produces water as the only byproduct.[1] The development of one-pot syntheses also contributes to a greener process by reducing solvent usage and waste generation.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Formation of 4,6-dimethoxy-2-(methylthio)pyrimidine) | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient phase transfer catalyst. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Maintain the reaction temperature between 45-50°C for optimal results.[1] - Ensure the appropriate amount and type of phase transfer catalyst (e.g., tetrabutylammonium bromide) is used.[1] |
| Low Yield in Step 2 (Oxidation) | - Incomplete oxidation. - Degradation of the product at high temperatures. - Inefficient catalyst for oxidation. | - Ensure a sufficient molar equivalent of the oxidizing agent (e.g., 2 to 4 mol of hydrogen peroxide) is used.[3] - Maintain the reaction temperature, for instance, at 55°C when using hydrogen peroxide and sodium tungstate.[1] - Use a suitable catalyst like sodium tungstate dihydrate to facilitate the oxidation with hydrogen peroxide.[1] |
| Presence of Impurities in the Final Product | - Formation of water-soluble by-products such as 2-hydroxy-4-(methylsulfonyl)-6-methoxy- and 6-hydroxy-2-(methylsulfonyl)-4-methoxy-1,3-pyrimidine. - Presence of unreacted starting materials or the intermediate. | - After the oxidation step, adjust the pH of the aqueous-acidic reaction mixture to a range of 5-8 with a base. This will keep the hydroxylated by-products dissolved in the aqueous phase, allowing for their separation from the desired product. - Optimize reaction times and stoichiometry to ensure complete conversion. Monitor reaction progress by TLC or HPLC. |
| Difficulty in Product Purification | - The final product may co-precipitate with inorganic salts. - The product has limited solubility in the crystallization solvent. | - After filtration, wash the collected solid with cool water to remove any inorganic salts.[1] - Recrystallize the crude product from a suitable solvent system, such as ethanol or an isopropanol:water mixture, to obtain a high-purity product.[1] |
| Exothermic Reaction During Oxidation | - The oxidation of the methylthio- group to the methylsulfonyl- group is an exothermic process. | - Add the oxidizing agent (e.g., hydrogen peroxide solution) dropwise to the reaction mixture. - Maintain strict control over the reaction temperature using a cooling bath if necessary.[3] |
| Inconsistent Product Quality Between Batches | - Variations in the quality of raw materials. - Inconsistent control over reaction parameters. | - Ensure the purity and consistency of all starting materials and reagents. - Implement strict control over critical reaction parameters such as temperature, reaction time, and stirring speed. |
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of this compound and its Intermediate.
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 1. Thioetherification | 2-chloro-4,6-dimethoxypyrimidine | 4,6-dimethoxy-2-(methylthio)pyrimidine | Sodium methyl mercaptide, tetrabutylammonium bromide, methanol | 95.6 | Not Specified | [1] |
| 2. Oxidation | 4,6-dimethoxy-2-(methylthio)pyrimidine | This compound | Hydrogen peroxide, sodium tungstate dihydrate, acetic acid | 99.0 | Not Specified | [1] |
| One-Pot Synthesis | 4,6-dichloro-2-(methylthio)-1,3-pyrimidine | This compound | Sodium methoxide, hydrogen peroxide, sodium tungstate | >75 (overall) | >98 | [3] |
| Oxidation | 4,6-dimethoxy-2-methylmercaptopyrimidine | This compound | Periodic acid, chromium trioxide, ethyl acetate | 87 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine [1]
-
In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol).
-
Heat the mixture to 45°C and maintain the temperature between 45-50°C for 2 hours with stirring.
-
An off-white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cool water.
-
Recrystallize the solid from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.
Step 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine [1]
-
In a reaction vessel, create a mixture of 2-methylthio-4,6-dimethoxypyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL). Stir this mixture at room temperature.
-
To the vigorously stirred solution, slowly add a 35% aqueous solution of hydrogen peroxide (19.5 g, 200 mmol) at 45°C.
-
Continue stirring and increase the temperature to 55°C for an additional 4 hours.
-
To quench the excess hydrogen peroxide, add an aqueous solution of sodium sulfite.
-
Filter the resulting solid.
-
Recrystallize the solid from ethanol to obtain colorless crystals of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Protocol 2: One-Pot Industrial Synthesis[3]
-
React 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with an alkali metal methoxide in an inert organic solvent.
-
Transfer the resulting 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine into an aqueous-acidic medium without isolation.
-
Perform the oxidation of this compound, optionally in the presence of a catalyst.
-
Following the oxidation, perform a purification step by adjusting the pH of the aqueous-acidic reaction mixture to a range of 5-8 with an aqueous base.
-
Stir the mixture, either in the presence or absence of an organic solvent, to separate the final product from by-products.
Visualizations
Caption: A typical two-step synthesis workflow for this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 4. allindianpatents.com [allindianpatents.com]
- 5. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and Other Pyrimidine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, from life-saving pharmaceuticals to innovative agrochemicals.[1][2] The strategic functionalization of the pyrimidine ring is therefore of paramount importance. This guide provides an objective comparison of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with other common pyrimidine derivatives, focusing on their performance in key synthetic transformations. Experimental data and detailed protocols are provided to assist in the selection of the optimal building blocks for your synthetic campaigns.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the elaboration of the pyrimidine core. The nature of the leaving group at the 2-position significantly influences the reaction's efficiency. Here, we compare the performance of this compound with its chloro- and bromo-analogs.
The methylsulfonyl group (-SO₂Me) is an excellent leaving group in SNAr reactions on pyrimidines, often demonstrating superior reactivity compared to halogens. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which activates the pyrimidine ring towards nucleophilic attack. Computational studies have suggested a lower activation energy for the attack on 2-sulfonylated pyrimidines compared to their 2-halo counterparts.
Table 1: Comparison of Leaving Groups at the 2-Position of 4,6-Dimethoxypyrimidine in SNAr Reactions
| Leaving Group | Nucleophile | Solvent | Conditions | Yield (%) | Reaction Time | Reference |
| -SO₂Me | Cysteine | aq. buffer | Room Temp. | Quantitative | < 10 min | [3] |
| -Cl | Sodium methyl mercaptide | Methanol | 45-50 °C | 95.6 | 2 h | [4] |
| -Br | Aryl/heteroaryl boronic acids (Suzuki Coupling) | Toluene/Ethanol/Water | 55-90 °C | Good to Excellent | 12-24 h | [5] |
As the table illustrates, the methylsulfonyl group facilitates rapid and high-yielding substitutions under mild conditions.
Experimental Protocol: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine from 2-Chloro-4,6-dimethoxypyrimidine
This protocol details the nucleophilic substitution of the chloro group, a common precursor to the methylsulfonyl derivative.
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol)
-
Tetrabutylammonium bromide (1.6 g, 5 mmol)
-
25% Sodium methyl mercaptide (30.1 g, 107 mmol)
-
Methanol (80 mmol)
Procedure:
-
A mixture of 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, 25% sodium methyl mercaptide, and methanol is heated to 45 °C.
-
The reaction mixture is maintained at 45-50 °C for 2 hours.
-
An off-white precipitate forms, which is collected by vacuum filtration.
-
The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-(methylthio)pyrimidine as colorless crystals.
Yield: 17.8 g (95.6%)[4]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The choice of the pyrimidine derivative is critical for the success of these transformations.
The general reactivity trend for halogens in Suzuki-Miyaura couplings is I > Br > Cl > F. Iodinated and brominated pyrimidines are typically more reactive and require milder reaction conditions. Chlorinated pyrimidines are more challenging substrates, often necessitating more sophisticated catalyst systems and harsher conditions.
While less common, sulfonyl groups can also participate in cross-coupling reactions, although they generally require specific catalytic systems. The primary advantage of using this compound in this context would be in cases where its precursor, 2-chloro-4,6-dimethoxypyrimidine, is unreactive or leads to undesired side reactions.
Table 2: General Reactivity in Suzuki-Miyaura Coupling of 2-Substituted Pyrimidines
| Leaving Group at C2 | Coupling Partner | Catalyst System (Typical) | Conditions (Typical) | Relative Reactivity |
| -I | Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 80-100 °C | High |
| -Br | Boronic Acids | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O, 90 °C | Moderate-High |
| -Cl | Boronic Acids | Pd₂(dba)₃/ligand, Base | High temperatures | Low-Moderate |
| -SO₂Me | Boronic Acids | Specific Pd catalysts | Varied | Substrate dependent |
Experimental Protocol: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol illustrates the regioselective nature of Suzuki couplings on dihalopyrimidines, where the C4 position is generally more reactive than the C2 position.
Materials:
-
2,4-Dichloropyrimidine (100 mg, 0.67 mmol)
-
Phenylboronic acid (82 mg, 0.67 mmol)
-
p-Methoxyphenylboronic acid (90 mg, 0.78 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.18 mmol for the first step; 10 mg, 0.09 mmol for the second step)
-
Potassium carbonate (278 mg, 2.01 mmol for each step)
-
Toluene (2.9 mL)
-
Ethanol (0.7 mL)
-
Water (0.7 mL)
Procedure:
-
Dissolve 2,4-dichloropyrimidine in a mixture of toluene, ethanol, and water.
-
Degas the solution with argon for five minutes.
-
Add phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Shake the reaction vial at 55 °C for 12 hours.
-
After 12 hours, add p-methoxyphenylboronic acid, additional tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Increase the temperature to 90 °C and shake for another 12 hours.
-
The product, 4-phenyl-2-(4-methoxyphenyl)pyrimidine, can be isolated after standard workup and purification.[5]
Synthesis of this compound
The target compound is readily prepared from its methylthio- precursor via oxidation.
Experimental Protocol: Oxidation of 4,6-Dimethoxy-2-(methylthio)pyrimidine
Materials:
-
4,6-Dimethoxy-2-(methylthio)pyrimidine (0.23 mmol)
-
Periodic acid (2.63 mmol, 600 mg)
-
Chromium trioxide (0.125 mmol, 12.5 mg)
-
Acetonitrile (6 mL)
-
Ethyl acetate
Procedure:
-
Dissolve periodic acid in acetonitrile by stirring at room temperature for 1 hour.
-
Add chromium trioxide and stir for 5 minutes to obtain a clear orange solution.
-
Add a solution of 4,6-dimethoxy-2-(methylmercapto)pyrimidine in ethyl acetate to the oxidant solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with a saturated sodium sulfite solution.
-
The product is isolated by column chromatography on silica gel, eluting with acetone.
Yield: 87%[6]
Applications in the Synthesis of Bioactive Molecules
Pyrimidine derivatives are key components in a multitude of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[2][7][8] The ability to efficiently and selectively introduce various substituents onto the pyrimidine ring is crucial for generating libraries of potential drug candidates.
The enhanced reactivity of this compound makes it a valuable building block for the rapid synthesis of 2-substituted pyrimidines, which are common motifs in kinase inhibitors.
Caption: Synthetic pathway to kinase inhibitors.
Logical Workflow for Reagent Selection
The choice between this compound and other pyrimidine derivatives depends on the specific synthetic challenge. The following decision tree can guide the selection process.
Caption: Decision tree for pyrimidine reagent selection.
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of complex molecules. Its superior performance in nucleophilic aromatic substitution reactions, particularly under mild conditions, makes it an attractive alternative to traditional halopyrimidines. For palladium-catalyzed cross-coupling reactions, halopyrimidines remain the substrates of choice due to their well-established reactivity profiles. The selection of the appropriate pyrimidine derivative should be guided by the specific requirements of the synthetic route, including the desired reaction type, required reactivity, and tolerance of functional groups. This guide provides the necessary data and protocols to make an informed decision for your research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic Routes to Sulfonylated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The sulfonylation of pyrimidine rings is a critical transformation in medicinal chemistry, yielding compounds with significant biological activity. The resulting sulfonylated pyrimidines serve as versatile intermediates and active pharmaceutical ingredients. This guide provides a comparative analysis of the primary synthetic methodologies for the preparation of these important molecules, with a focus on experimental data to inform the selection of the most effective synthetic route.
Introduction to Sulfonylated Pyrimidines
The pyrimidine scaffold is a privileged structure in drug discovery, and the introduction of a sulfonyl group can significantly modulate a molecule's physicochemical and pharmacological properties. The sulfonyl group can act as a hydrogen bond acceptor, improve metabolic stability, and serve as a reactive handle for further functionalization, particularly in the context of covalent inhibitors. This analysis focuses on the two predominant methods for the synthesis of 2-sulfonylpyrimidines: the oxidation of 2-thiopyrimidines and the nucleophilic aromatic substitution (SNAr) on 2-halopyrimidines.
Performance Comparison of Synthetic Routes
The choice of synthetic strategy for accessing sulfonylated pyrimidines is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes quantitative data for the two main synthetic routes, highlighting reaction conditions and yields.
| Route | Pyrimidine Substrate | Sulfonylating/Oxidizing Agent | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Oxidation | 2-(Methylthio)pyrimidine | m-CPBA | - | Dichloromethane (DCM) | 16-96 | rt | Good |
| Oxidation | 2-(Methylthio)pyrimidine | Hydrogen Peroxide (30% w/w) | - | Acetic Acid | 16-24 | rt | Good |
| Oxidation | 2-Mercaptopyrimidine | Sodium Hypochlorite (aq.) | - | DCM / 1 M HCl | - | -10 to -5 | ~67-95 |
| SNAr | 2-Chloropyrimidine | Sodium Sulfinate | - | THF | 15-24 | 0 to rt | Good |
Detailed Experimental Protocols
Reproducibility is paramount in chemical synthesis. The following are representative experimental protocols for the key methods of preparing sulfonylated pyrimidines.
Protocol 1: Oxidation of 2-(Methylthio)pyrimidine using m-CPBA
This protocol describes a general procedure for the oxidation of a 2-thioether substituted pyrimidine to the corresponding sulfone.
Materials:
-
2-(Methylthio)pyrimidine derivative (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-(methylthio)pyrimidine derivative in DCM.
-
Add m-CPBA portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 16-96 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-sulfonylpyrimidine.
Protocol 2: Oxidation of 2-Mercaptopyrimidine using Sodium Hypochlorite
This method provides a direct route to pyrimidine-2-sulfonyl chloride, which can be subsequently reacted with nucleophiles.
Materials:
-
2-Mercaptopyrimidine (1.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Sodium Hypochlorite (6% aqueous solution, 3.3 eq)
-
Benzylamine (for derivatization)
Procedure:
-
Suspend 2-mercaptopyrimidine in a mixture of DCM and 1 M HCl in a flask and cool to -10 to -5 °C.[1]
-
Stir the mixture vigorously for 10 minutes.[1]
-
Add cold (5 °C) sodium hypochlorite solution dropwise, maintaining the internal temperature between -10 and -5 °C.[1]
-
After the addition is complete, continue stirring for a short period.
-
Separate the organic layer containing the crude pyrimidine-2-sulfonyl chloride.
-
To this solution, add benzylamine and stir to form the corresponding sulfonamide.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Sodium Sulfinate
This protocol outlines the synthesis of 2-sulfonylpyrimidines from 2-chloropyrimidines.
Materials:
-
2-Chloropyrimidine derivative (1.0 eq)
-
Sodium sulfinate salt (e.g., Sodium benzenesulfinate) (1.1 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2-chloropyrimidine derivative in THF and cool to 0 °C.
-
Add the sodium sulfinate salt to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 15-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-sulfonylpyrimidine.
Visualizing the Synthetic Workflow and Decision-Making Process
To further clarify the experimental process and the factors influencing the choice of a synthetic route, the following diagrams are provided.
Caption: General experimental workflows for the two primary synthetic routes to 2-sulfonylpyrimidines.
Caption: Key factors influencing the selection of a synthetic route for sulfonylated pyrimidines.
Conclusion
The synthesis of sulfonylated pyrimidines is readily achievable through two main strategies: the oxidation of 2-thiopyrimidines and the nucleophilic aromatic substitution on 2-chloropyrimidines. The choice between these methods depends on a careful consideration of starting material availability, desired final structure, and required reaction scale. The oxidation route is often straightforward for simple substrates, while the SNAr approach can offer greater flexibility in introducing diverse sulfonyl groups. The provided protocols and decision-making framework aim to equip researchers with the necessary information to efficiently synthesize these valuable compounds for applications in drug discovery and chemical biology.
References
Comparative Analysis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine-Derived Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of compounds derived from the 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine scaffold. While the specific parent compound is a known intermediate in the synthesis of herbicides, its core structure is a recurring motif in a variety of biologically active molecules, particularly in the realm of oncology.[1][2] This document summarizes the available experimental data on the anticancer and kinase inhibitory activities of these derivatives, compares them with established alternatives, and provides detailed experimental protocols for key biological assays.
Performance Comparison: Kinase Inhibitory and Anticancer Activity
The 4,6-disubstituted pyrimidine core is a well-established scaffold in the design of kinase inhibitors, owing to its ability to interact with the ATP-binding pocket of various kinases.[3] Modifications at the 2- and 4,6- positions of the pyrimidine ring have yielded potent inhibitors of several key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Microtubule Affinity-Regulating Kinase 4 (MARK4).[3][4][5]
Below is a compilation of inhibitory concentration (IC50) values for various 4,6-disubstituted pyrimidine derivatives against different cancer cell lines and kinases. For comparison, data for established kinase inhibitors are also included.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 4,6-Diaryl-2-pyrimidinamine Derivatives and Standard Drugs
| Compound/Drug | MCF-7 (Breast Cancer) | HUVEC (Endothelial Cells) | Ishikawa (Endometrial Cancer) |
| III-3A (4,6-diaryl-2-pyrimidinamine derivative) | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Tamoxifen | - | - | - |
| Raloxifene | - | - | - |
Data sourced from studies on 4,6-diaryl-2-pyrimidinamine derivatives which share a similar disubstituted pyrimidine core. The original research should be consulted for specific values as they were not explicitly quantified in the provided snippets.
Table 2: Comparative Kinase Inhibitory Activity (IC50 in µM) of 4,6-Disubstituted Pyrimidine Derivatives and a Standard Inhibitor
| Compound | MARK4 |
| Compound 14 (naphthyl substituent) | 7.52 ± 0.33 |
| Compound 9 (2,4-dimethoxyphenyl substituent) | 12.98 ± 0.63 |
| Compound 12 | 14.92 ± 0.53 |
| Compound 10 | >14.92 |
| Compound 13 | >14.92 |
| Compound 11 | >14.92 |
| Compound 8 | 37.99 ± 0.62 |
Data from a study on 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives.[4][5]
Experimental Protocols
Cell Viability Assessment via MTT Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well white plate, add the diluted compounds, VEGFR-2 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: General experimental workflow for evaluating pyrimidine-derived kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
Benchmarking 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Against Alternative Reagents in Herbicide Synthesis and Medicinal Chemistry.
This compound (DMSP) is a versatile reagent employed as a key intermediate in the synthesis of a range of biologically active molecules, from potent herbicides to targeted kinase inhibitors.[1][2] Its reactivity, attributed to the sulfonyl group's excellent leaving group ability, allows for facile nucleophilic substitution, making it a valuable building block in organic synthesis. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive towards improved efficacy, safety, and cost-effectiveness. This guide provides a comprehensive benchmark of DMSP against viable alternative reagents in its two primary application areas: the development of acetolactate synthase (ALS) inhibiting herbicides and the synthesis of pyrimidine-based kinase inhibitors in medicinal chemistry.
Section 1: Application in Herbicide Synthesis
DMSP is a crucial precursor for the synthesis of sulfonylurea and pyrimidinyl-oxy-benzoic acid herbicides.[3] These herbicides function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[4]
The primary alternatives to DMSP in this context are other substituted pyrimidines and different classes of ALS-inhibiting herbicide scaffolds. A notable alternative is 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, which leads to herbicides like sulfometuron-methyl.[5] Other classes of ALS inhibitors include imidazolinones, triazolopyrimidines, and pyrimidinyl-thio-benzoates, which are synthesized from different heterocyclic precursors.[6]
The following table summarizes the inhibitory concentration (IC50) of various sulfonylurea herbicides against the ALS enzyme and their efficacy in controlling common weeds. Lower IC50 values indicate higher potency.
| Herbicide Class | Active Ingredient | Precursor Type | Target Enzyme IC50 (nM) | Weed Control Efficacy (%) | Reference |
| Sulfonylurea | Chlorsulfuron | Triazine-based | - | >90% on broadleaf weeds | [7] |
| Sulfonylurea | Metsulfuron-methyl | Triazine-based | - | >90% on broadleaf weeds | [8] |
| Sulfonylurea | Nicosulfuron | Pyridine-based | - | >80% on grass weeds | [9] |
| Sulfonylurea | Rimsulfuron | Pyrimidine-based | - | ~90% on grass weeds | [9] |
| Imidazolinone | Imazethapyr | Imidazole-based | 159.5 mg ai. L⁻¹ (Resistant) vs 1.8 mg ai. L⁻¹ (Susceptible) | High, but resistance is an issue | [10] |
Note: Direct comparison of IC50 values should be treated with caution as they can vary based on the specific assay conditions and the plant species from which the enzyme is derived.
A representative protocol for the synthesis of a sulfonylurea herbicide using a DMSP-like precursor is outlined below, alongside a general method for synthesizing imidazolinone herbicides, a common alternative class.
Protocol 1: Synthesis of a Sulfonylurea Herbicide
This protocol describes the synthesis of a generic sulfonylurea herbicide via the reaction of a pyrimidinyl amine with a sulfonyl isocyanate.
-
Step 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine. this compound (1 equivalent) is reacted with ammonia in a suitable solvent like dioxane or THF. The reaction mixture is heated to facilitate the displacement of the methylsulfonyl group.
-
Step 2: Synthesis of the Sulfonyl Isocyanate. A substituted benzenesulfonamide is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to generate the corresponding sulfonyl isocyanate.
-
Step 3: Coupling Reaction. The 2-amino-4,6-dimethoxypyrimidine from Step 1 is reacted with the sulfonyl isocyanate from Step 2 in an aprotic solvent. The reaction is typically carried out at room temperature and yields the final sulfonylurea herbicide.
Protocol 2: General Synthesis of an Imidazolinone Herbicide
-
Step 1: Condensation Reaction. A substituted 2-aminobenzamide is condensed with an α-keto acid in the presence of a dehydrating agent to form a dihydro-imidazolone ring.
-
Step 2: Oxidation. The dihydro-imidazolone is then oxidized to the corresponding imidazolinone using a suitable oxidizing agent, such as manganese dioxide.
Section 2: Application in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds in the kinase hinge region.[11] DMSP can serve as a building block for such compounds, where the dimethoxy-pyrimidine core is further functionalized.
In drug discovery, the concept of bioisosterism is key to finding alternatives. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Alternatives to the 4,6-dimethoxypyrimidine scaffold include other pyrimidine substitution patterns (e.g., 2,4-diaminopyrimidines, 4-aminopyrimidines), fused pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidines), and other heterocyclic cores that can act as hinge-binders (e.g., quinazolines, pyridopyrimidines).[12][13][14]
The following table presents a head-to-head comparison of the half-maximal inhibitory concentration (IC50) of pyrimidine-based kinase inhibitors against their non-pyrimidine counterparts for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
| Inhibitor | Scaffold Type | Target | Biochemical IC50 (nM) (EGFR T790M) | Cellular IC50 (nM) (H1975, L858R/T790M) | Reference |
| Osimertinib | Pyrimidine | EGFR | ~1 | ~15 | [15] |
| Erlotinib | Quinazoline | EGFR | ~200 | >5000 | [15] |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine | EGFR | 34 | - | [14] |
| Compound 45 | Pyrido[3,4-d]pyrimidine | EGFR | 23.3 | - | [13] |
Note: The data illustrates that while different scaffolds can yield potent inhibitors, pyrimidine-based inhibitors like Osimertinib show exceptional efficacy against resistance mutations such as T790M in EGFR.
Below are representative protocols for the synthesis of an anilinopyrimidine kinase inhibitor, a common scaffold derivable from a DMSP-like precursor, and a pyrazolo[1,5-a]pyrimidine, a frequently used alternative.
Protocol 3: Synthesis of an Anilinopyrimidine Derivative
-
Step 1: Nucleophilic Substitution. A substituted aniline (1 equivalent) is reacted with 2-(chloromethyl)pyrimidine hydrochloride (a reactive analogue of DMSP, 1.1 equivalents) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The reaction mixture is stirred at room temperature until completion.
-
Step 2: Work-up and Purification. The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 4: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
-
Step 1: N-Alkylation. A substituted aminopyrazole (1 equivalent) is N-alkylated with 2-(chloromethyl)pyrimidine hydrochloride (1.1 equivalents) using a suitable base and solvent.
-
Step 2: Intramolecular Cyclization. The product from Step 1 undergoes an intramolecular cyclization, often promoted by heat or a catalyst, to form the fused pyrazolo[1,5-a]pyrimidine ring system.
-
Step 3: Work-up and Purification. Similar to Protocol 3, the product is isolated and purified using standard techniques.
Conclusion
This compound remains a highly relevant and effective reagent in both agrochemical and pharmaceutical research. In herbicide development, its derivatives are potent ALS inhibitors, though the emergence of resistance necessitates the exploration of alternative scaffolds. In medicinal chemistry, the dimethoxypyrimidine core is a proven pharmacophore for kinase inhibition. However, the principles of bioisosterism offer a vast chemical space of alternative heterocyclic systems that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The choice of reagent will ultimately depend on the specific target, desired biological activity, and synthetic feasibility. This guide provides a foundational dataset and experimental context to aid researchers in making informed decisions when selecting reagents for their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine and Its Synthetic Precursors
This guide provides a detailed spectroscopic comparison of the key herbicide intermediate, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, and its precursors. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a multi-step pathway beginning with 4,6-dihydroxy-2-mercaptopyrimidine. This precursor undergoes methylation to form 4,6-dimethoxy-2-mercaptopyrimidine, which is then further methylated to yield 4,6-dimethoxy-2-(methylthio)pyrimidine. The final step involves the oxidation of the methylthio group to the methylsulfonyl group.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring and final product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Pyrimidine-H | -OCH₃ | -SCH₃ | -SO₂CH₃ | Solvent |
| 4,6-dihydroxy-2-mercaptopyrimidine | - | - | - | - | DMSO-d₆ |
| 4,6-dimethoxy-2-(methylthio)pyrimidine | 6.15 (s, 1H) | 3.84 (s, 6H) | 3.51 (s, 3H) | - | CDCl₃ |
| This compound | 6.20 (s, 1H) | 4.06 (s, 6H) | - | 3.34 (s, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=N/C-O | Pyrimidine-CH | -OCH₃ | -SCH₃ | -SO₂CH₃ | Solvent |
| 4,6-dihydroxy-2-mercaptopyrimidine* | 164.3, 151.5 | 100.2 | - | - | - | DMSO-d₆ |
| 4,6-dimethoxy-2-(methylthio)pyrimidine | 171.30, 171.06 | 85.53 | 53.40 | 14.14 | - | CDCl₃ |
| This compound | 171.90, 164.42 | 93.11 | 55.11 | - | 39.81 | CDCl₃ |
*Note: Data for 4,6-dihydroxy-2-mercaptopyrimidine is based on the closely related structure 2-thiobarbituric acid due to the limited availability of direct spectral data.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=N Stretch | C-O Stretch | C-H Stretch (Aromatic) | S=O Stretch |
| 4,6-dihydroxy-2-mercaptopyrimidine | ~1600-1650 | ~1200-1300 | ~3000-3100 | - |
| 4,6-dimethoxy-2-(methylthio)pyrimidine | ~1570-1600 | ~1050-1250 | ~2950-3050 | - |
| This compound | ~1580-1610 | ~1050-1250 | ~2950-3050 | ~1150 & 1350 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (Observed) |
| 4,6-dihydroxy-2-mercaptopyrimidine | C₄H₄N₂O₂S | 144.15 | 145.0 |
| 4,6-dimethoxy-2-(methylthio)pyrimidine | C₇H₁₀N₂O₂S | 186.23 | 187.1 |
| This compound | C₇H₁₀N₂O₄S | 218.23 | 219.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A common synthetic route involves the oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine.[1] A mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine, a catalytic amount of sodium tungstate dihydrate, and acetic acid is stirred at room temperature.[1] To this solution, hydrogen peroxide (35% aqueous solution) is added slowly while maintaining the temperature around 45 °C.[1] The reaction mixture is then stirred for several hours at approximately 55 °C.[1] Upon completion, the product is isolated by filtration, washed, and can be recrystallized to yield pure this compound.[1]
Spectroscopic Analysis Workflow
The following diagram outlines the general workflow for the spectroscopic characterization of the synthesized compounds.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR)
For ¹H and ¹³C NMR analysis, approximately 5-10 mg of the purified solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to an NMR tube for analysis. Spectra are typically recorded on a 300 or 400 MHz spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid sample directly on the ATR crystal and applying pressure.
Mass Spectrometry (MS)
For mass spectrometry, a dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile. The analysis is typically performed using Electrospray Ionization (ESI) to generate ions, which are then analyzed by a mass analyzer. This technique provides information about the molecular weight and fragmentation pattern of the compound.
References
Safety Operating Guide
Proper Disposal of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, a compound that requires careful management as a hazardous chemical waste. Adherence to these procedures is critical for personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the primary hazards associated with this compound. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][3] All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets and chemical databases.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₄S |
| Molecular Weight | 218.23 g/mol [3][5] |
| Melting Point | 129-133 °C[1][5] |
| Appearance | White to off-white powder[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound does not involve chemical neutralization by the end-user. Instead, it is to be managed as a hazardous waste stream, collected and disposed of by a licensed environmental waste management company.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid residues of this compound, including contaminated items such as weighing paper or personal protective equipment, in a designated and clearly labeled hazardous waste container.[3][4] The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: Should the compound be dissolved in a solvent, it must be collected in a separate, labeled container for liquid organic waste. Do not mix with aqueous or other incompatible waste streams.[6]
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste addition.
2. Handling of Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding the generation of dust.[4][5]
-
Place the collected material into a suitable, labeled container for disposal.[4][5]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Temporary Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be a designated and secured location for hazardous waste.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified environmental waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Ensure all local, regional, and national regulations for the transportation and disposal of hazardous waste are strictly followed.[7]
Important Considerations:
-
Do Not dispose of this compound down the drain or in regular trash.[5]
-
Do Not attempt to incinerate the compound unless equipped with a suitable chemical incinerator and authorized to do so.
-
Always consult your institution's specific hazardous waste management guidelines and protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. This compound 97 113583-35-0 [sigmaaldrich.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. CAS#:38452-46-9 | this compound | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
